3-Dimethyl-2-phenylindoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H17N |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3,3-dimethyl-2-phenyl-1,2-dihydroindole |
InChI |
InChI=1S/C16H17N/c1-16(2)13-10-6-7-11-14(13)17-15(16)12-8-4-3-5-9-12/h3-11,15,17H,1-2H3 |
InChI Key |
GBOHOKPJIMHHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NC2=CC=CC=C21)C3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical properties of 3,3-dimethyl-2-phenylindoline
[1][2]
Executive Summary & Compound Identity
3,3-Dimethyl-2-phenylindoline is a saturated, heterocyclic scaffold critical to both photochromic materials science and medicinal chemistry. It is the reduced dihydro-analog of the more common 3,3-dimethyl-2-phenyl-3H-indole (indolenine) .
While the indolenine serves as the primary "Fischer base" precursor for spirooxazine dyes, the indoline (discussed here) acts as a vital intermediate for N-functionalized derivatives and chiral pharmacophores. Its C2-stereocenter makes it a subject of intense interest for asymmetric synthesis and redox-deracemization protocols.
Chemical Identity Profile
| Property | Data |
| IUPAC Name | 3,3-Dimethyl-2-phenyl-2,3-dihydro-1H-indole |
| Common Name | 3,this compound |
| CAS Number | 93007-64-8 (Saturated Indoline)(Distinct from 6636-32-4 for Indolenine) |
| Molecular Formula | C₁₆H₁₇N |
| Molecular Weight | 223.32 g/mol |
| Appearance | Viscous yellow oil or low-melting solid (racemate) |
| Solubility | Soluble in DCM, CHCl₃, MeOH, EtOAc; Insoluble in water |
| Chirality | C2 position is chiral; exists as (R)/(S) enantiomers |
Synthesis & Production Logic
The synthesis of 3,this compound is a two-stage process. First, the indolenine core is constructed via Fischer Indole Synthesis, followed by a controlled reduction to the indoline.
Stage I: Fischer Indole Synthesis (The Indolenine Precursor)
The reaction between phenylhydrazine and isopropyl phenyl ketone (isobutyrophenone) is acid-catalyzed. The steric bulk of the isopropyl group forces the [3,3]-sigmatropic rearrangement to yield the 3,3-dimethyl-3H-indole core, preventing aromatization to a standard indole.
Stage II: Chemoselective Reduction
The C=N bond of the indolenine is reduced to the C-N single bond of the indoline. Sodium Borohydride (NaBH₄) in methanol is the standard protocol, yielding the racemic indoline in high yield (79–99%).
Synthetic Workflow Diagram
Chemical Reactivity & Functionalization
The utility of 3,this compound lies in its dual reactivity: the nucleophilic nitrogen and the redox-active C2 center.
N-Functionalization (Drug Design)
Unlike the indolenine (which lacks an N-H), the indoline possesses a secondary amine. This allows for:
-
N-Alkylation: Reaction with alkyl halides to introduce hydrophobic tails.
-
N-Acylation: Reaction with acid chlorides to form amides (common in HDAC inhibitor design).
-
Buchwald-Hartwig Coupling: Palladium-catalyzed coupling to aryl halides.
Redox Interconversion (The "Switch")
The indoline can be oxidized back to the indolenine using oxidants like DDQ or via photo-redox catalysis. This reversibility is exploited in "deracemization" strategies, where a racemic indoline is oxidized to a flat achiral indolenine and then asymmetrically reduced back to a chiral indoline.
Mechanistic Pathway: Redox Deracemization
[5]
Experimental Protocol: Reduction of Indolenine
Objective: Synthesis of 3,this compound from 3,3-dimethyl-2-phenyl-3H-indole.
Reagents:
-
Sodium Borohydride (NaBH₄) (3.0 – 5.0 eq)
-
Methanol (MeOH) (0.1 M concentration)
Procedure:
-
Dissolution: Charge a round-bottom flask with 3,3-dimethyl-2-phenyl-3H-indole and dissolve in anhydrous MeOH.
-
Addition: Cool the solution to 0°C. Add NaBH₄ portion-wise over 15 minutes to control hydrogen evolution.
-
Reaction: Allow the mixture to warm to room temperature (or heat to 50°C for faster kinetics) and stir for 2–12 hours. Monitor by TLC (the indoline is typically more polar than the indolenine).
-
Quench: Carefully quench with saturated aqueous NaHCO₃ or water.
-
Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary to remove unreacted starting material.
Validation:
-
1H NMR (CDCl₃): Look for the disappearance of the imine signal and appearance of the C2-H proton (typically a singlet or doublet around 4.5–5.0 ppm) and the N-H broad singlet.
Applications in Research & Development
Medicinal Chemistry (HDAC Inhibitors)
The 3,this compound scaffold serves as a hydrophobic "capping group" in the design of Histone Deacetylase (HDAC) inhibitors.
-
Mechanism: The bulky gem-dimethyl and phenyl groups occupy the hydrophobic surface pocket of the enzyme, improving binding affinity and selectivity (e.g., for HDAC6).
-
Structure-Activity Relationship (SAR): The N1 position is the attachment point for the linker leading to the Zinc-binding group (ZBG).
Photochromic Dye Precursors
While the indolenine is the direct reactant for making Spirooxazines (via reaction with nitrosonaphthols), the indoline is used when specific substitution patterns are required on the nitrogen prior to dye formation.
-
Workflow: Indolenine → Reduction to Indoline → N-Alkylation (R-X) → Oxidation to N-Alkyl-Indolenium salt → Base → Fischer Base → Spiro-dye.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. Harmful if swallowed.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The indoline is sensitive to oxidation (air) over long periods, reverting to the indolenine (yellowing of the oil).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.
References
-
PubChem. 3,3-Dimethylindoline Compound Summary. National Library of Medicine. Available at: [Link]
-
Beilstein Journals. Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles (Supporting Information). (Contains NMR data for 3,this compound). Available at: [Link]
-
Royal Society of Chemistry. Light-driven redox deracemization of indolines. (Detailed synthesis and characterization of (R)-3,this compound). Available at: [Link]
-
National Institutes of Health (PMC). Harnessing the role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis... (Usage of 3,this compound as a capping group).[1][3][4] Available at: [Link]
3,3-dimethyl-2-phenylindoline CAS number and safety data
The following technical guide details the chemical identity, synthesis, safety, and applications of 3,3-dimethyl-2-phenylindoline and its critical precursor, 3,3-dimethyl-2-phenyl-3H-indole (Indolenine).
Chemical Identity, Synthesis, and Application Protocols
Executive Summary & Chemical Identity
3,this compound is the saturated (dihydro) derivative of the 3H-indole class.[1] It is frequently encountered in two contexts: as a stable intermediate in the synthesis of hindered amines and as a scaffold for chiral organocatalysts.
Researchers must distinguish between the Indolenine (commercially available precursor) and the Indoline (reduced target). Confusion between these two is common in procurement and literature.
Chemical Data Table
| Property | Indolenine (Precursor) | Indoline (Target) |
| IUPAC Name | 3,3-dimethyl-2-phenyl-3H-indole | 3,3-dimethyl-2-phenyl-2,3-dihydro-1H-indole |
| Structure | Unsaturated (C=N bond at C2) | Saturated (CH-NH bond at C2) |
| CAS Number | 6636-32-4 | Not widely listed; prepared in situ |
| Molecular Formula | C₁₆H₁₅N | C₁₆H₁₇N |
| Molecular Weight | 221.30 g/mol | 223.32 g/mol |
| Appearance | Yellow/Orange Oil or Solid | Colorless to Pale Yellow Oil/Solid |
| Key Reactivity | Electrophilic at C2 (Imine) | Nucleophilic at N1 (Amine) |
Synthesis & Manufacturing Workflows
The synthesis of 3,this compound typically proceeds via the Fischer Indole Synthesis to form the indolenine, followed by a Hydride Reduction .
Diagram 1: Synthesis Pathway (DOT Visualization)
This workflow illustrates the conversion from raw materials to the final saturated amine.
Caption: Two-stage synthesis involving Fischer cyclization followed by imine reduction.
Detailed Experimental Protocol
Stage 1: Synthesis of the Indolenine (Precursor)
-
Reagents: Phenylhydrazine (1.0 eq), Isobutyrophenone (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst).
-
Procedure:
-
Dissolve phenylhydrazine and isobutyrophenone in glacial acetic acid.
-
Reflux the mixture for 3–5 hours. The acid catalyzes the formation of the hydrazone and the subsequent [3,3]-sigmatropic rearrangement (Fischer Indole).
-
Workup: Neutralize with NaOH, extract with dichloromethane (DCM), and purify via column chromatography (Hexane/EtOAc).
-
Validation: Check for C=N stretch in IR (~1590 cm⁻¹) and absence of NH.
-
Stage 2: Reduction to 3,this compound
-
Reagents: 3,3-dimethyl-2-phenyl-3H-indole (Indolenine), Sodium Borohydride (NaBH₄), Methanol (MeOH).
-
Procedure:
-
Dissolve the indolenine (1.0 eq) in anhydrous MeOH.
-
Cool to 0°C (ice bath) to prevent side reactions.
-
Add NaBH₄ (2.0–5.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Allow to warm to room temperature and stir for 5 hours.
-
Quench: Carefully add water or saturated NH₄Cl.
-
Extraction: Extract with DCM, dry over MgSO₄, and concentrate.
-
Yield: Typically 79–99% yields are reported for this reduction [1, 2].
-
Physicochemical Properties & Characterization
The following data serves as a baseline for quality control (QC) of the synthesized material.
| Parameter | Value/Observation | Method |
| Physical State | White to Off-white Solid (Racemic) | Visual |
| Solubility | Soluble in DCM, CHCl₃, MeOH; Insoluble in Water | Solubility Test |
| ¹H NMR (CDCl₃) | δ 7.48 (d, 2H), 7.30 (m, 3H), 6.7–7.0 (m, 4H), 4.52 (s, 1H, C2-H), 1.35 (s, 3H, CH₃) | Spectroscopic [1, 2] |
| Chirality | C2 is a chiral center.[2] Product is racemic (±) unless asymmetric catalysis is used. | Polarimetry |
Safety Data & Handling (SDS Analysis)
While specific GHS data for the indoline is rare, it shares the hazard profile of indolenines and organic amines .
Hazard Classification (GHS)
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation - H335)
Diagram 2: Safety & Exposure Workflow
This decision tree guides the handling of spills or exposure events.
Caption: Standard Operating Procedure (SOP) for PPE and emergency response.
Applications in Drug Discovery & Materials Science[5]
A. Photochromic Materials (Spirooxazines)
The indolenine precursor (CAS 6636-32-4) is a vital building block for spirooxazine dyes.
-
Mechanism: Condensation of the indolenine (or its methylene derivative) with nitroso-naphthols creates the spiro-junction.
-
Utility: Upon UV irradiation, the C-O spiro bond cleaves, forming a colored merocyanine species.[3] The 2-phenyl substituent modulates the thermal fading rate and absorption maximum (λmax) of the dye [3, 4].
B. Chiral Organocatalysis
The indoline (saturated amine) is used as a scaffold for chiral catalysts.
-
Resolution: The racemic indoline synthesized via NaBH₄ reduction can be resolved into (R) and (S) enantiomers.
-
Application: Chiral 2-phenylindolines serve as hydrogen-bonding donors or precursors to chiral ligands in asymmetric synthesis [1].
References
-
Royal Society of Chemistry. Light-driven redox deracemization of indolines... (2021).[4] Retrieved from
-
University of California, Berkeley. Methods for enantioselective oxidation... (eScholarship). Retrieved from
-
Asian Journal of Chemistry. Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Retrieved from
-
PubChem. 3H-Indole, 3,3-dimethyl-2-phenyl- (CAS 6636-32-4).[1] Retrieved from
Sources
An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-Phenyl-3,3-dimethylindoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-phenyl-3,3-dimethylindoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. While direct experimental data for this specific molecule is not extensively reported in peer-reviewed literature, this guide extrapolates its core characteristics from established chemical principles and well-documented synthetic methodologies for structurally related compounds. We will delve into its molecular structure, predicted physicochemical properties, and a proposed synthetic pathway. This document aims to serve as a foundational resource for researchers and professionals in drug development by providing a scientifically grounded framework for the synthesis and potential application of this and similar substituted indoline scaffolds.
Introduction: The Indoline Scaffold in Drug Discovery
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive template for the design of targeted therapeutics. The introduction of substituents onto the indoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its pharmacological profile. The specific compound of interest, 2-phenyl-3,3-dimethylindoline, combines the indoline core with a phenyl group at the 2-position and gem-dimethyl groups at the 3-position, creating a chiral center and introducing significant steric bulk, which can have profound effects on its interaction with biological targets.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-phenyl-3,3-dimethylindoline consists of a benzene ring fused to a five-membered nitrogen-containing ring, which is the indoline core. A phenyl group is attached to the carbon atom at position 2, and two methyl groups are attached to the carbon atom at position 3.
Calculated Physicochemical Data
Due to the limited availability of experimental data for 2-phenyl-3,3-dimethylindoline, its physicochemical properties have been calculated based on its chemical structure. These values provide a useful estimation for experimental design and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇N | Calculated |
| Molecular Weight | 223.31 g/mol | Calculated |
| IUPAC Name | 2-phenyl-3,3-dimethyl-2,3-dihydro-1H-indole | |
| CAS Number | Not assigned |
Structural Diagram
The 2D chemical structure of 2-phenyl-3,3-dimethylindoline is depicted below.
Caption: 2D structure of 2-phenyl-3,3-dimethylindoline.
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of 2-phenyl-3,3-dimethylindoline involves a two-step process: the Fischer indole synthesis to create the indolenine precursor, followed by a reduction to yield the final indoline product. This approach is well-established for the synthesis of various substituted indoles and indolines.[1]
Step 1: Fischer Indole Synthesis of 2-Phenyl-3,3-dimethyl-3H-indole
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde in the presence of an acid catalyst.[1] For the synthesis of the precursor 2-phenyl-3,3-dimethyl-3H-indole, phenylhydrazine and 3-phenyl-3-methyl-2-butanone would be the appropriate starting materials.
Reaction Scheme:
Caption: Proposed Fischer indole synthesis of the indolenine precursor.
Experimental Protocol (Proposed):
-
Hydrazone Formation: Phenylhydrazine is reacted with 3-phenyl-3-methyl-2-butanone in a suitable solvent such as ethanol, often with a catalytic amount of acetic acid, to form the corresponding phenylhydrazone.
-
Cyclization: The isolated phenylhydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated. This induces a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to yield the 2-phenyl-3,3-dimethyl-3H-indole.
-
Work-up and Purification: The reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified using standard techniques such as column chromatography or recrystallization.
Step 2: Reduction of 2-Phenyl-3,3-dimethyl-3H-indole to 2-Phenyl-3,3-dimethylindoline
The resulting 3H-indole (indolenine) can be readily reduced to the corresponding indoline using various reducing agents.
Reaction Scheme:
Caption: Reduction of the indolenine to the final indoline product.
Experimental Protocol (Proposed):
-
Reduction: The purified 2-phenyl-3,3-dimethyl-3H-indole is dissolved in a suitable solvent, such as methanol or ethanol. A reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, catalytic hydrogenation using hydrogen gas and a palladium catalyst (H₂/Pd) can be employed.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, and the solvent is removed. The crude product is then extracted and purified by column chromatography to yield the final 2-phenyl-3,3-dimethylindoline.
Potential Applications in Drug Development and Research
Substituted indolines are of significant interest in drug discovery due to their diverse biological activities. The unique structural features of 2-phenyl-3,3-dimethylindoline, including its chirality and steric hindrance, could lead to novel pharmacological properties. Potential areas of investigation for this and related compounds include:
-
CNS Agents: The indoline scaffold is present in various centrally acting agents.
-
Anticancer Agents: Many indole derivatives have shown promise as anticancer drugs.
-
Antimicrobial Agents: The heterocyclic nature of indolines makes them candidates for antimicrobial drug development.
The synthesis of a library of analogs based on the 2-phenyl-3,3-dimethylindoline scaffold could be a valuable strategy in the search for new therapeutic agents.
Conclusion
While 2-phenyl-3,3-dimethylindoline is not a widely documented compound, its synthesis is highly feasible through established and reliable chemical transformations. This guide provides a robust theoretical framework for its preparation and an overview of its predicted molecular properties. The proposed synthetic route, based on the Fischer indole synthesis followed by reduction, offers a clear and logical pathway for its production in a laboratory setting. The structural novelty of this compound, particularly the gem-dimethyl substitution at the 3-position, makes it an intriguing target for further investigation in the fields of medicinal chemistry and materials science. Researchers are encouraged to use this guide as a starting point for the synthesis and exploration of the chemical and biological properties of this and other polysubstituted indoline derivatives.
References
-
Devi, N., Kumar, N., Singh, A., Tripathi, V., Chauhan, L., & Yadav, A. K. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(02). [Link]
-
Sciencemadness Discussion Board. (2012). Synthesis of 2-Phenyl-Indole. [Link]
-
Slideshare. (n.d.). Preparation of 2-phenylindole. [Link]
-
Reddy, T. J., et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Arkivoc, 2007(15), 147-153. [Link]
-
vibzz lab. (2024, March 10). 2-phenylindole : Organic Synthesis [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Padwa, A., et al. (2020). The Generation of Indole-2,3-quinodimethanes from the Deamination of 1,2,3,4-Tetrahydropyrrolo[3,4-b]indoles. Molecules, 25(2), 249. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
Sources
Advanced Photochemistry of 2-Phenylindoline Scaffolds: Synthesis, Properties, and Oxidative Functionalization
Topic: Literature Review of 2-Phenylindoline Derivatives in Photochemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-phenylindoline scaffold represents a critical structural motif in medicinal chemistry, serving as the core architecture for diverse bioactive agents, including the Hepatitis C antiviral Elbasvir . While traditional synthetic routes (e.g., Fischer indole synthesis followed by reduction) rely on harsh thermal conditions, modern photochemistry offers high-precision alternatives. This guide synthesizes the current state of the art in the photochemistry of 2-phenylindoline derivatives, focusing on two distinct pillars: photochemical access to the scaffold via metallaphotoredox catalysis and photochemical transformations of the scaffold, specifically the chemoselective dehydrogenation to 2-phenylindoles.
Photophysical Foundations & Mechanistic Distinctions
Understanding the photochemistry of 2-phenylindoline requires distinguishing it from its oxidized counterpart, 2-phenylindole. The transformation between these two states is not merely chemical but photophysical, offering a self-validating spectroscopic handle for reaction monitoring.
-
2-Phenylindoline (The Substrate): Characterized by a non-planar structure due to the sp³ hybridized C-2 and C-3 atoms. This disrupts conjugation, resulting in absorption maxima typically in the UV region (<300 nm) and negligible fluorescence in the visible spectrum.
-
2-Phenylindole (The Product): Upon dehydrogenation, the molecule planarizes, restoring aromaticity (14
electrons). This results in a bathochromic shift in absorption and the emergence of strong fluorescence ( nm). Notably, 2-phenylindole derivatives embedded in rigid matrices (e.g., PVA) exhibit surprisingly strong room-temperature phosphorescence ( nm) due to restricted rotational relaxation of the phenyl ring [1].
Key Insight: The "turn-on" fluorescence observed during the photo-oxidation of 2-phenylindoline to 2-phenylindole serves as a sensitive, non-invasive probe for reaction progress, eliminating the need for constant aliquot sampling.
Photochemical Access: Ni/Photoredox Dual Catalysis
How to build the scaffold using light.
The most authoritative method for constructing 2-phenylindoline scaffolds photochemically was established by Tasker and Jamison (MIT) [2]. This protocol overcomes the limitations of traditional C-N bond formation by coupling 2-iodoacetanilides with alkenes.[1][2]
Mechanistic Logic
The reaction employs a dual catalytic system: a Nickel catalyst for bond formation and a Ruthenium photocatalyst for electron transfer.
-
Oxidative Addition: Ni(0) inserts into the Ar-I bond.
-
Migratory Insertion: The alkene inserts into the Ni-C bond.
-
The Photochemical Trigger: The crucial step is the oxidation of the stable alkyl-Ni(II) species to a transient, high-energy alkyl-Ni(III) species by the excited photocatalyst (
). This oxidation lowers the barrier for reductive elimination, facilitating the formation of the difficult bond.
Visualization: Ni/Photoredox Catalytic Cycle
Caption: Figure 1. Mechanism of Ni/Photoredox dual catalysis for indoline synthesis. The critical Ni(II) to Ni(III) oxidation is gated by the photocatalyst.
Photochemical Transformations: Chemoselective Dehydrogenation
How to functionalize the scaffold while preserving chirality.
The most significant application of 2-phenylindoline photochemistry in drug development is the oxidative dehydrogenation to indoles . Standard oxidants (MnO₂, DDQ) often cause epimerization at the C-2 or C-3 positions due to the formation of highly acidic cation intermediates.
Case Study: The Elbasvir Synthesis
Researchers at Merck & Co. developed a photocatalytic dehydrogenation protocol for Elbasvir that avoids epimerization of a sensitive hemiaminal ether center [3].
The System:
-
Photocatalyst: [Ir(dF,CF3-ppy)2(dtbbpy)]PF6
-
Oxidant: tert-butylperbenzoate (t-BPB)[3]
-
Mechanism: Radical Chain with Selective HAT (Hydrogen Atom Transfer).[4][5][6]
Unlike standard oxidation, this method does not proceed via a carbocation. Instead, the excited Iridium catalyst reduces the peroxide to generate a tert-butoxy radical . This radical performs a selective Hydrogen Atom Transfer (HAT) from the C-2 position. The resulting radical is then oxidized to the iminium/indole.
Visualization: Radical Chain Dehydrogenation
Caption: Figure 2. Radical chain mechanism for the dehydrogenation of indolines. Specificity is driven by the t-BuO• radical HAT.
Experimental Protocol: Photocatalytic Dehydrogenation
Objective: Conversion of a substituted 2-phenylindoline to the corresponding indole without racemization.
Materials
-
Substrate: 1.0 equiv 2-phenylindoline derivative.
-
Photocatalyst: 1.0 mol% [Ir(dF,CF3-ppy)2(dtbbpy)]PF6.
-
Oxidant: 1.2 equiv tert-butylperbenzoate (t-BPB).
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Light Source: Blue LED (450 nm), approx. 30-40W intensity.
Workflow
-
Setup: In a borosilicate glass vial, dissolve the substrate (0.5 mmol) and photocatalyst (0.005 mmol) in degassed DCM (5 mL).
-
Oxidant Addition: Add t-BPB (0.6 mmol) via syringe. Cap the vial with a septum.
-
Irradiation: Place the vial 2-3 cm from the Blue LED source. Maintain temperature at 25°C using a fan to prevent thermal epimerization.
-
Monitoring (Self-Validating Step):
-
TLC:[7] Monitor the disappearance of the non-fluorescent indoline spot and the appearance of the bright blue fluorescent indole spot (under 365 nm UV).
-
Kinetics: Reaction typically completes in 2-4 hours.
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide. Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (usually Hexanes/EtOAc).
Data Presentation: Oxidant Comparison
The following table highlights the superiority of the photoredox method for sensitive substrates compared to traditional stoichiometric oxidants.
| Oxidation Method | Conditions | Yield (%) | ee% Retention | Notes |
| Photoredox (Ir/t-BPB) | Blue LED, 25°C | 92% | >99% | Radical mechanism avoids cation; No epimerization. |
| MnO₂ | Reflux, Benzene | 59% | 65% | Thermal/Acidic conditions cause racemization. |
| DDQ | 25°C, Dioxane | 78% | 82% | Strong hydride abstraction leads to acidic cation. |
| Chloranil | Reflux, Xylene | 65% | 70% | Requires high heat; significant decomposition. |
Data synthesized from Elbasvir process development studies [3] and general indole synthesis literature.
Future Outlook
The 2-phenylindoline scaffold is moving beyond simple structural duty. Future applications lie in site-selective bioconjugation . The ability to generate radical intermediates at the C-2 position photochemically (as seen in the dehydrogenation mechanism) suggests that this scaffold could be used as a "warhead" for tagging proteins or peptides at specific tryptophan-like residues under mild visible light conditions, avoiding the need for heavy metals in biological media.
References
-
Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film. Source: PubMed / NIH URL:[Link]
-
Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. Source: Journal of the American Chemical Society (Tasker & Jamison) URL:[1][8][9][Link][1][2]
-
Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. Source: Chemical Science (Royal Society of Chemistry) URL:[10][Link]
Sources
- 1. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis [organic-chemistry.org]
- 2. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis [dspace.mit.edu]
- 10. explore.openaire.eu [explore.openaire.eu]
Methodological & Application
Application Note: High-Purity Synthesis of 3,3-Dimethyl-2-phenylindoline
Executive Summary & Strategic Rationale
This protocol details the synthesis of 3,3-dimethyl-2-phenylindoline , a critical scaffold in the development of spirooxazine photochromic dyes and cyanine fluorophores.
Technical Distinction (The "Indolenine Trap"): Researchers must recognize that the standard Fischer Indole Synthesis does not yield the target indoline directly when using isobutyrophenone. Because the C3 position is fully substituted (gem-dimethyl), the reaction cannot aromatize to a 1H-indole. Instead, it forms the 3H-indole (indolenine) intermediate.
Therefore, this protocol is engineered as a Two-Phase System :
-
Phase I (Construction): Acid-catalyzed Fischer condensation to form the 3,3-dimethyl-2-phenyl-3H-indole core.
-
Phase II (Saturation): Regioselective reduction of the C=N bond to yield the final 3,this compound.
Retrosynthetic Logic
The synthesis is disconnected into two commercially available precursors: Phenylhydrazine and Isobutyrophenone (Isopropyl phenyl ketone).
Figure 1: Retrosynthetic disconnection showing the necessity of the intermediate indolenine.
Phase I: Fischer Cyclization (Synthesis of the Indolenine Core)
Objective: Condensation of phenylhydrazine with isobutyrophenone followed by [3,3]-sigmatropic rearrangement.
Critical Parameters
-
Steric Hindrance: The isopropyl group on the ketone creates significant steric bulk. Strong acidic conditions and thermal energy (reflux) are non-negotiable to drive the sigmatropic shift.
-
Acid Choice: While Zinc Chloride (
) is a classic Lewis acid for this, Glacial Acetic Acid with catalytic Sulfuric Acid is preferred for cleaner workup and scalability.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3] | Role | Notes |
| Isobutyrophenone | 1.0 | Electrophile | Limiting Reagent |
| Phenylhydrazine HCl | 1.1 | Nucleophile | Slight excess ensures ketone consumption |
| Glacial Acetic Acid | Solvent | Solvent/Catalyst | Anhydrous grade required |
| Conc. H2SO4 | 5% v/v | Co-Catalyst | Protonates the enamine intermediate |
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]
-
Dissolution: Add Isobutyrophenone (10.0 mmol) and Phenylhydrazine Hydrochloride (11.0 mmol) to the flask.
-
Solvent Addition: Add Glacial Acetic Acid (30 mL) . The suspension may not be fully clear initially.
-
Catalyst Activation: Add Conc. Sulfuric Acid (1.5 mL) dropwise. Caution: Exothermic.
-
Reaction (Reflux): Heat the mixture to reflux (approx. 118°C) .
-
Checkpoint: The solution will darken to a deep orange/brown. Maintain reflux for 4–6 hours . Monitor by TLC (Hexane:EtOAc 8:2) until the ketone spot disappears.
-
-
Quench: Cool the reaction mixture to room temperature. Pour the mixture onto 100g of crushed ice .
-
Neutralization: Slowly add 40% NaOH solution with vigorous stirring until pH > 10.
-
Observation: The product (indolenine) will separate as an oil or precipitate.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL) .
-
Drying: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Intermediate Status: The resulting brown oil is 3,3-dimethyl-2-phenyl-3H-indole . It can be used directly in Phase II or purified via short-path distillation if high purity is required immediately.
Phase II: Regioselective Reduction
Objective: Reduction of the C=N imine bond to the C-N amine (indoline) without reducing the phenyl ring.
Reagents
-
Intermediate: Crude 3,3-dimethyl-2-phenyl-3H-indole (from Phase I).
-
Reducing Agent: Sodium Borohydride (
).[4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: Methanol (MeOH).[3]
Step-by-Step Protocol
-
Solvation: Dissolve the crude indolenine residue in Methanol (50 mL) in a clean round-bottom flask. Cool to 0°C in an ice bath.
-
Controlled Addition: Add Sodium Borohydride (2.0 equiv relative to Phase I start) portion-wise over 20 minutes.
-
Why: Rapid addition causes vigorous hydrogen evolution and potential boil-over.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours .
-
Quench: Carefully add Acetone (5 mL) or dilute HCl to destroy excess hydride.
-
Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 30 mL) .
-
Purification: Dry organic layer (
) and concentrate. Purify the final product via column chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Pathway & Logic[6][9]
The following diagram illustrates the transformation from precursors to the final indoline, highlighting the critical "Indolenine" intermediate that prevents direct aromatization.
Figure 2: Mechanistic pathway illustrating the formation of the 3H-indole and its subsequent reduction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase I) | Incomplete Hydrazone Formation | Ensure anhydrous acetic acid is used. Water inhibits the condensation. |
| No Cyclization | Temperature too low | The steric bulk of isobutyrophenone requires vigorous reflux (>115°C). Ensure oil bath is at 130°C. |
| Incomplete Reduction | Old | Borohydrides degrade with moisture. Use fresh reagent or switch to |
| Product is Oil | Impurities | The indoline is often an oil. Convert to the Hydrochloride salt (add HCl in ether) to precipitate a solid for crystallization. |
Safety & Handling
-
Phenylhydrazine: Known carcinogen and skin sensitizer. Handle strictly in a fume hood with double nitrile gloves.
-
Exotherms: Both the addition of H2SO4 to Acetic Acid and NaBH4 to Methanol generate heat/gas. Slow addition is mandatory.
References
-
BenchChem Technical Support. (2025).[5] The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from
-
Sajjadifar, S., et al. (2010).[10] New 3H-Indole Synthesis by Fischer's Method.[10][11] Part I. Molecules, 15, 2491-2498.[10] Retrieved from
-
Gribble, G. W., et al. (1974).[4] Reactions of Sodium Borohydride in Acidic Media.[4] Reduction of Indoles. Journal of the American Chemical Society, 96, 7812-7814.[4] (Foundational text on indole reduction).
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis Protocol and Mechanism. Retrieved from
Sources
- 1. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Synthesis of 2-Phenyl-3,3-dimethyl-3H-indole
Executive Summary
This technical guide details the protocol for the synthesis of 2-phenyl-3,3-dimethyl-3H-indole (CAS: 6636-32-4), a critical indolenine intermediate. This scaffold is the structural foundation for a wide class of functional dyes, including polymethine cyanine dyes (NIR probes) and photochromic spirooxazines.
Unlike simple indoles, this target possesses a gem-dimethyl group at the C3 position, preventing aromatization to a 1H-indole. Consequently, the product remains an indolenine (3H-indole) , characterized by an imine (
Reaction Logic & Mechanism
The synthesis relies on the acid-catalyzed condensation of phenylhydrazine with isobutyrophenone (isopropyl phenyl ketone).
Retrosynthetic Analysis
-
Target: 2-phenyl-3,3-dimethyl-3H-indole[1]
-
Key Disconnection: N1–C2 and C3–C3a bonds.
-
Precursors: Phenylhydrazine (provides the indole benzene ring and Nitrogen) + Isobutyrophenone (provides the C2-phenyl and C3-gem-dimethyl groups).
Mechanistic Pathway
The reaction follows the Robinson mechanism for Fischer Indolization:
-
Hydrazone Formation: Condensation of hydrazine and ketone.[2]
-
Tautomerization: Acid-catalyzed shift to the ene-hydrazine.
-
[3,3]-Sigmatropic Rearrangement: The rate-determining step, breaking the N-N bond and forming the C-C bond.
-
Cyclization & Ammonia Elimination: Formation of the indolenine core.
Visualization: Reaction Workflow
Caption: Operational workflow for the synthesis of 2-phenyl-3,3-dimethyl-3H-indole via Fischer Indolization.
Materials & Equipment
Reagents Table
| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |
| Phenylhydrazine | 100-63-0 | 108.14 | 1.0 | Nucleophile |
| Isobutyrophenone | 611-70-1 | 148.20 | 1.0 - 1.1 | Electrophile |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Solvent | Catalyst/Solvent |
| Sodium Hydroxide | 1310-73-2 | 40.00 | N/A | Neutralization |
| Dichloromethane | 75-09-2 | 84.93 | N/A | Extraction Solvent |
Safety Warning: Phenylhydrazine is a potent skin sensitizer, toxic by inhalation/ingestion, and a suspected carcinogen. All operations must be performed in a fume hood with double-gloving (Nitrile).
Experimental Protocol
Step 1: Condensation and Cyclization
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add Isobutyrophenone (14.8 g, 100 mmol) and Glacial Acetic Acid (60 mL) to the flask. Stir to dissolve.
-
Addition: Add Phenylhydrazine (10.8 g, 100 mmol) dropwise over 5 minutes.
-
Expert Insight: The reaction is exothermic. Slight warming is normal. Phenylhydrazine hydrochloride can be used but requires sodium acetate to buffer; the free base is preferred for kinetics in pure AcOH.
-
-
Reflux: Heat the mixture to reflux (bath temp ~125°C) for 4 to 6 hours .
Step 2: Workup
-
Cooling: Allow the dark red/brown reaction mixture to cool to room temperature.
-
Concentration (Optional but Recommended): Remove the bulk of acetic acid under reduced pressure (Rotavap) to reduce the volume of base needed for neutralization.
-
Neutralization: Pour the residue into a beaker containing Ice/Water (200 mL). Slowly add 20% NaOH solution with stirring until the pH is basic (pH > 10).
-
Why? The product is an indolenine base. In acid, it exists as the water-soluble indoleninium salt. High pH ensures it is in the organic-soluble free base form.
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Washing: Wash the combined organic layers with water (
mL) and brine ( mL). -
Drying: Dry over anhydrous Sodium Sulfate (
) , filter, and concentrate in vacuo to yield the crude oil.
Step 3: Purification
The crude product is a viscous brown oil that may solidify upon standing (mp ~40-50°C).
-
Method A (High Purity): Vacuum distillation. Boiling point is approx. 160-165°C at 0.5 mmHg.
-
Method B (Standard): Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient from 100% Hexane to 5% EtOAc/Hexane.
-
Note: The indolenine is slightly basic; adding 1% Triethylamine to the eluent can reduce streaking.
-
Characterization & Quality Control
Expected Data
| Parameter | Specification |
| Appearance | Yellow to reddish-brown viscous oil or low-melting solid |
| Yield | 70% - 85% |
| Mass Spec (ESI) | [M+H] |
Mechanistic Validation (Graphviz)
The following diagram illustrates the critical [3,3]-sigmatropic rearrangement that defines the success of this synthesis.
Caption: Mechanistic pathway highlighting the critical [3,3]-sigmatropic shift required to form the quaternary C3 center.
Troubleshooting & Expert Tips
-
Low Yield/Incomplete Reaction:
-
Cause: Water accumulation inhibiting the condensation.
-
Solution: Although acetic acid usually suffices, adding a small amount of Polyphosphoric Acid (PPA) or using a Dean-Stark trap with Toluene/p-TSA can drive recalcitrant ketones to completion.
-
-
Product Solidification:
-
The product has a low melting point.[6] If it remains an oil, it may contain trace solvent or unreacted ketone. High-vacuum drying is essential.
-
-
Storage Stability:
-
Indolenines are Schiff bases (cyclic imines). They are generally stable but can hydrolyze over long periods in moist air. Store under Nitrogen at 4°C.
-
References
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[2][3][4][6][7][8][9][10] Chemical Reviews, 63(4), 373–401. Link
-
PubChem. (2023). "3H-Indole, 3,3-dimethyl-2-phenyl- (Compound)." National Library of Medicine. Link
-
Wagaw, S., et al. (1999). "A Palladium-Catalyzed Strategy for the Preparation of Indoles." Journal of the American Chemical Society, 120, 6621.[6] Link
-
BenchChem. (2023). "Fischer Indole Synthesis: Technical Guide." Link
Sources
- 1. 3H-Indole, 3,3-dimethyl-2-phenyl- | C16H15N | CID 138796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Phenylindole(948-65-2) 1H NMR [m.chemicalbook.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Catalytic Pathways to 2-Phenylindoline Derivatives: An Application Guide for Researchers
Introduction: The Significance of the 2-Phenylindoline Scaffold
The 2-phenylindoline structural motif is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a wide array of biologically active molecules, ranging from anticancer agents to central nervous system modulators, underscores its importance as a privileged scaffold. The precise stereochemistry at the C2 position is often crucial for therapeutic efficacy, making the development of efficient and stereoselective synthetic methods a paramount objective for researchers in the pharmaceutical and life sciences sectors. This comprehensive guide provides an in-depth exploration of modern catalytic methods for the synthesis of 2-phenylindoline derivatives, offering detailed protocols, mechanistic insights, and comparative data to aid in the selection and implementation of the most suitable synthetic strategy.
Strategic Approaches to 2-Phenylindoline Synthesis
The synthesis of 2-phenylindoline derivatives can be broadly categorized into two strategic approaches:
-
Two-Step Synthesis via 2-Phenylindole: This common and versatile strategy involves the initial synthesis of a 2-phenylindole intermediate, followed by a subsequent reduction of the indole C2=C3 double bond to afford the desired 2-phenylindoline. This approach benefits from the numerous well-established methods for indole synthesis.
-
Direct Intramolecular Cyclization: More recently, methods involving the direct catalytic intramolecular cyclization of suitable acyclic precursors have emerged as a more atom-economical approach to the indoline core. These methods often involve C-H activation or hydroamination strategies.
This guide will delve into the key catalytic systems employed in both approaches, with a focus on transition-metal catalysis (Palladium, Copper, and Gold) and the burgeoning field of asymmetric organocatalysis.
Palladium-Catalyzed Methodologies: Versatility and Efficiency
Palladium catalysis has proven to be a powerful tool for the construction of the 2-phenylindole and, by extension, the 2-phenylindoline framework. The primary strategies involve Sonogashira coupling followed by cyclization, or direct C-H functionalization.
Mechanism of Palladium-Catalyzed Indole Synthesis
The generally accepted mechanism for the one-pot synthesis of 2-phenylindoles from 2-haloanilines and phenylacetylene involves a Sonogashira coupling followed by an intramolecular cyclization.[1] The catalytic cycle can be visualized as follows:
Figure 1: Palladium-catalyzed synthesis of 2-phenylindole.
Protocol 1: One-Pot Palladium-Catalyzed Synthesis of 2-Phenylindole Derivatives
This protocol describes a facile and efficient one-pot synthesis of 2-phenylindoles via heteroannulation of 2-haloaniline derivatives and phenylacetylene catalyzed by Pd(PPh₃)₂Cl₂.[1]
Materials:
-
2-Haloaniline derivative (e.g., 2-iodoaniline)
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the 2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol).
-
Add DMF (5 mL) to the mixture.
-
Add phenylacetylene (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the 2-phenylindole derivative.[1]
Expected Yield: 69-78%[1]
Protocol 2: Reduction of 2-Phenylindole to 2-Phenylindoline
This protocol details the reduction of the synthesized 2-phenylindole to the corresponding 2-phenylindoline.[2]
Materials:
-
2-Phenylindole derivative
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid
-
Water
-
Sodium hydroxide (NaOH) pellets
-
Dichloromethane
Procedure:
-
Dissolve the 2-phenylindole (0.5 mmol) in acetic acid (2 mL).
-
Add sodium cyanoborohydride (3 mmol) to the solution.
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC, typically 24 hours).
-
Add water (6 mL) to the reaction mixture.
-
Carefully add NaOH pellets until the pH of the solution is greater than 12.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Expected Yield: 72%[2]
Copper-Catalyzed Approaches: Cost-Effective and Sustainable Alternatives
Copper catalysis offers a more economical and environmentally friendly alternative to palladium for the synthesis of nitrogen-containing heterocycles. Intramolecular C-H amination is a prominent strategy for the direct synthesis of indolines.
Mechanism of Copper-Catalyzed Intramolecular C-H Amination
The copper-catalyzed intramolecular C-H amination of N-aryl ethylamines is believed to proceed through a mechanism involving a copper-nitrenoid intermediate.
Figure 2: Proposed mechanism for copper-catalyzed C-H amination.
Protocol 3: Copper-Catalyzed Intramolecular Aromatic C-H Amination
This protocol describes the synthesis of indolines via a copper-mediated intramolecular C-H amination, which can be rendered catalytic with an appropriate terminal oxidant.[3]
Materials:
-
β-Arylethylamine substrate with a picolinamide directing group
-
Copper(II) acetate (Cu(OAc)₂)
-
Manganese dioxide (MnO₂) (as terminal oxidant for catalytic reaction)
-
Solvent (e.g., 1,2-dichloroethane)
Procedure:
-
In a reaction tube, combine the N-picolinamide-protected β-arylethylamine substrate (0.2 mmol), Cu(OAc)₂ (0.4 mmol for stoichiometric, or 0.02 mmol for catalytic), and MnO₂ (0.4 mmol, for catalytic reaction only).
-
Add 1,2-dichloroethane (2 mL).
-
Seal the tube and heat the mixture at 120 °C for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Note: The picolinamide directing group can be subsequently removed under basic or acidic conditions.
Gold-Catalyzed Cyclizations: Mild Conditions and Unique Reactivity
Gold catalysts, particularly Au(I) complexes, are known for their ability to activate alkynes and allenes under mild conditions, enabling unique cyclization pathways.
Mechanism of Gold-Catalyzed Intramolecular Hydroamination
The gold-catalyzed intramolecular hydroamination of an alkyne-tethered aniline derivative is a key strategy. The mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the amine.
Figure 3: Gold-catalyzed intramolecular hydroamination for indole synthesis.
Asymmetric Synthesis of 2-Phenylindolines: Accessing Chiral Scaffolds
The enantioselective synthesis of 2-phenylindolines is of paramount importance for drug development. Both metal-catalyzed and organocatalytic methods have been successfully employed.
Organocatalysis with Chiral Phosphoric Acids
Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations, including the synthesis of chiral indolines.[4]
Protocol 4: Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of 2,3-Disubstituted Indolines
This protocol provides a general procedure for the highly enantio- and regioselective (3+2) formal cycloaddition of enamides with quinone diimides.[4]
Materials:
-
Enamide or related derivative
-
Quinone diimide
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP)
-
Solvent (e.g., toluene or dichloromethane)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried reaction tube, add the enamide (0.12 mmol), quinone diimide (0.1 mmol), and chiral phosphoric acid catalyst (0.01 mmol, 10 mol%).
-
Add freshly distilled solvent (1 mL) and molecular sieves.
-
Stir the reaction mixture at the specified temperature (e.g., -20 °C to room temperature) for the required time (monitor by TLC).
-
Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel.
Expected Yields and Enantioselectivities: Generally high yields (up to 98%) and excellent enantioselectivities (up to 99% ee) are achievable.[4]
Comparative Data of Catalytic Methods
The choice of catalytic method will depend on factors such as substrate scope, desired stereochemistry, cost, and scalability. The following table provides a comparative overview of various catalytic systems.
| Catalytic System | Substrate Example | Yield (%) | Enantioselectivity (ee %) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | 2-Iodoaniline, Phenylacetylene | 69-78 | N/A | [1] |
| NaBH₃CN/AcOH | 2-Phenylindole | 72 | N/A | [2] |
| Cu(OAc)₂ | N-Picolinamide-β-phenylethylamine | up to 85 | N/A | [3] |
| Chiral Phosphoric Acid | Enamide, Quinone Diimide | up to 98 | up to 99 | [4] |
| Cu/(S,S)-Ph-BPE | N-Sulfonyl-2-allylaniline | up to 91 | up to 90 | [5] |
Conclusion: A Versatile Toolkit for 2-Phenylindoline Synthesis
The catalytic synthesis of 2-phenylindoline derivatives has evolved significantly, offering researchers a diverse and powerful toolkit. Palladium-catalyzed methods provide reliable and high-yielding routes, particularly through the well-established two-step synthesis via 2-phenylindoles. Copper and gold catalysis present milder and more sustainable alternatives, with direct C-H amination and hydroamination strategies gaining prominence. For the critical task of controlling stereochemistry, asymmetric organocatalysis with chiral phosphoric acids and enantioselective transition-metal catalysis offer elegant solutions for accessing enantioenriched 2-phenylindolines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently select and apply the most appropriate catalytic method for their specific synthetic goals in the pursuit of novel therapeutics and functional molecules.
References
-
A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. (n.d.). National Institutes of Health. [Link]
-
Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. (2021). Chemistry – A European Journal, 27(45), 11670-11675. [Link]
-
Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. (2012). Organic Letters, 14(18), 4842-4845. [Link]
-
Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. (2022). ChemRxiv. [Link]
-
Gold‐Catalyzed Enantioselective Synthesis of Axially Chiral Compounds. (2021). Angewandte Chemie International Edition, 60(40), 21676-21697. [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009). Journal of the American Chemical Society, 131(4), 1545-1557. [Link]
-
Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. (2021). Organic Letters, 23(3), 855-860. [Link]
-
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4882-4886. [Link]
-
Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. (2012). Organic Letters, 14(18), 4842-4845. [Link]
-
Synthesis of 2-phenyl indole. (2023). INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT, 8(11), a548-a557. [Link]
-
Synthesis of various 2-phenylindole derivatives via the optimized conditions. (2020). ResearchGate. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2007). Chemical Reviews, 107(1), 157-198. [Link]
-
Synthesis of 2-phenylindoxyls. (2007). Arkivoc, 2007(14), 143-155. [Link]
-
Synthesis of Indolines by Copper-Mediated Intramolecular Aromatic C–H Amination. (2015). The Journal of Organic Chemistry, 80(8), 3844-3852. [Link]
Sources
- 1. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Indoline Synthesis Via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision N-Alkylation Protocols for 3,3-Dimethyl-2-Phenylindoline
Executive Summary & Strategic Overview
The functionalization of 3,3-dimethyl-2-phenylindoline (CAS: 3558-24-5) presents a unique challenge in heterocyclic chemistry. Unlike simple indolines, this substrate possesses a "steric wall" created by the gem-dimethyl group at C3 and the phenyl ring at C2. These features, while essential for the photochromic properties of downstream spirooxazine/spiropyran derivatives, significantly impede nucleophilic attack at the nitrogen center.
This Application Note provides three field-validated protocols for N-alkylation, selected based on the electrophile's steric profile and the required chemoselectivity. We move beyond generic "mix-and-stir" instructions to provide a mechanistic rationale for every reagent choice, ensuring reproducibility in drug discovery and materials science workflows.
The Steric Challenge
The nitrogen atom in 3,this compound is flanked by:
-
C2-Phenyl Group: Provides steric bulk and electronic delocalization.
-
C3-Gem-Dimethyl Group: Creates a rigid quaternary center that blocks trajectory for incoming electrophiles.
-
Benzene Fusion: Reduces the nucleophilicity of the nitrogen lone pair (
-like character) compared to aliphatic amines.
Implication: Standard
Decision Matrix: Selecting the Right Protocol
Before initiating synthesis, select the protocol that matches your target electrophile and scale.
Figure 1: Strategic decision tree for selecting the optimal alkylation methodology based on electrophile characteristics.
Protocol A: Irreversible Deprotonation (Sodium Hydride Method)
Best For: Methylation, Ethylation, and unreactive primary alkyl halides. Mechanism: Converts the hindered secondary amine into a highly nucleophilic amide-like anion, overcoming the steric barrier via increased electronic drive.
Materials
-
Substrate: 3,this compound (1.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Electrophile: Methyl Iodide (MeI) or Ethyl Bromide (1.1 eq)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Quench: Saturated
Step-by-Step Methodology
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain a positive
atmosphere. -
Solvation: Dissolve 3,this compound (10 mmol) in anhydrous DMF (20 mL). Note: DMF is critical here; THF often fails to solubilize the deprotonated anion sufficiently.
-
Deprotonation (The Critical Step):
-
Cool the solution to 0°C (ice bath).
-
Add NaH (12 mmol) portion-wise over 10 minutes.
-
Observation: Expect vigorous bubbling (
gas). The solution will darken (often deep red/brown) indicating anion formation. -
Wait Time: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Alkylation:
-
Cool back to 0°C.
-
Add the electrophile (e.g., MeI, 11 mmol) dropwise via syringe.
-
Caution: Exothermic reaction.
-
-
Reaction: Allow to warm to RT and stir for 3–12 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The N-alkyl product is typically less polar (higher
) than the starting material.
-
-
Workup:
-
Pour the mixture slowly into ice-cold saturated
(100 mL). -
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over
and concentrate.
-
Protocol B: Reductive Amination (Borohydride Method)
Best For: Introducing bulky groups (propyl, isopropyl, butyl) using aldehydes/ketones.
Mechanism: Avoids
Materials
-
Substrate: 3,this compound (1.0 eq)
-
Carbonyl Source: Propionaldehyde, Acetone, or Benzaldehyde (1.2 eq)
-
Reductant: Sodium Triacetoxyborohydride (
, ) (1.5 eq) -
Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Methodology
-
Imine Formation:
-
In a vial/flask, mix the indoline (5 mmol) and the aldehyde/ketone (6 mmol) in DCE (15 mL).
-
Add Acetic Acid (5 mmol).
-
Stir for 30–60 minutes at RT. Note: The steric bulk at C2/C3 makes iminium formation slower than usual. Do not skip this pre-stir.
-
-
Reduction:
-
Add
(7.5 mmol) in one portion. -
Stir vigorously at RT for 16–24 hours.
-
Optimization: If conversion is low after 24h, heat to 40°C.
-
-
Quench & Workup:
-
Quench with saturated
(aqueous) until pH > 8. -
Extract with DCM.
-
Purification: Flash chromatography is usually required to separate unreacted starting material, as the
difference can be subtle.
-
Protocol C: Phase Transfer Catalysis (Green/Industrial)
Best For: Benzylation, Allylation, and scale-up scenarios where NaH is hazardous. Mechanism: Uses a quaternary ammonium salt to shuttle the hydroxide ion into the organic phase, deprotonating the indoline at the interface.
Materials
-
Substrate: 3,this compound (1.0 eq)
-
Electrophile: Benzyl Bromide or Allyl Bromide (1.2 eq)
-
Base: 50% Aqueous KOH or NaOH
-
Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (10 mol%)
-
Solvent: Toluene or 2-MeTHF.
Step-by-Step Methodology
-
Biphasic Setup:
-
Dissolve indoline (20 mmol) and Benzyl Bromide (24 mmol) in Toluene (40 mL).
-
Add the Phase Transfer Catalyst (2 mmol).
-
-
Initiation:
-
Add 50% KOH solution (20 mL) in one portion.
-
Critical: Stir at maximum RPM (vortexing is essential) to maximize interfacial surface area.
-
-
Thermal Drive:
-
Heat the biphasic mixture to 60–80°C.
-
Reasoning: The steric hindrance of the indoline requires thermal energy to push the interfacial deprotonation equilibrium.
-
-
Monitoring:
-
Check TLC every 2 hours. Reaction is typically complete within 4–6 hours.
-
-
Workup:
-
Separate the layers.
-
Wash the organic layer with water (until neutral pH) and brine.
-
Concentrate to yield the crude oil.
-
Analytical Validation & Data Summary
Successful N-alkylation results in distinct NMR shifts. Use the table below to validate your product.
| Feature | Starting Material (3,this compound) | N-Methyl Product (Protocol A) | N-Benzyl Product (Protocol C) |
| N-H Signal | Broad singlet ~3.8–4.2 ppm | Absent | Absent |
| N-Alkyl Signal | N/A | Singlet ~2.6–2.8 ppm (3H) | AB Quartet ~3.8–4.5 ppm (2H) |
| C2-H Signal | Singlet ~4.3 ppm | Shifted Upfield (~3.9 ppm) | Shifted Upfield |
| Appearance | Yellow/Orange Oil or Low-melt Solid | Pale Yellow Oil | Viscous Yellow Oil/Solid |
Troubleshooting Guide
-
Issue: Low Conversion in Protocol A.
-
Fix: Ensure DMF is strictly anhydrous. Water kills the NaH and the anion. Increase reaction time at RT; avoid heating >60°C with NaH to prevent runaway decomposition.
-
-
Issue: Elimination of Electrophile (Alkene formation).
-
Fix: Switch to Protocol B (Reductive Amination). Elimination is common when using secondary alkyl halides with strong bases.
-
-
Issue: Product is unstable.
-
Insight: N-alkyl indolines are electron-rich. They can oxidize in air (turning dark brown/black). Store under Argon/Nitrogen in the dark.
-
Mechanistic Visualization
The following diagram illustrates the kinetic competition managed by these protocols.
Figure 2: Mechanistic pathway showing the competition between substitution and elimination, heavily influenced by the steric bulk of the indoline C2/C3 positions.
References
-
Indoline Synthesis & Reactivity
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. (2020). Provides comparative base/solvent effects for hindered heterocyclic amines.
-
-
Phase Transfer Catalysis
-
US Patent 7067676B2: N-alkylation of indole derivatives. (2006).[1] Details the use of mild bases and PTC for indole/indoline scaffolds.
-
-
Reductive Amination Protocols
-
Synthesis of Secondary Amines via Self-Limiting Alkylation.[2] ResearchGate. (2021). Discusses overcoming over-alkylation and steric challenges in amine synthesis.
-
-
Metal-Catalyzed Alternatives (Advanced)
-
Selective Iron Catalyzed Synthesis of N-Alkylated Indolines. PMC. (2019). Describes borrowing hydrogen methodologies for green alkylation.
-
-
General Indole/Indoline Chemistry
-
One-pot, three-component Fischer indolisation–N-alkylation.[3] RSC Advances. (2020). Contextualizes the 3,this compound synthesis within broader heterocyclic workflows.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,3-Dimethyl-2-Phenylindoline
[1][2]
Case ID: IND-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting impurity removal and isolation of 3,3-dimethyl-2-phenylindoline.[1][2]
Diagnostic Overview: What is the state of your crude?
Before initiating a purification protocol, identify your specific impurity profile using the table below. The synthesis of 3,this compound (typically via reduction of 3,3-dimethyl-2-phenyl-3H-indole) generates distinct byproduct classes.
| Symptom | Probable Impurity/Cause | Diagnostic Signal (¹H NMR/TLC) | Recommended Action |
| Deep Red/Brown Oil | Oxidation/Oligomers: Indolines oxidize to indolenines or form radical cations upon air exposure.[1][2] | Broad aromatic signals; darkening on TLC plate over time.[1][2] | Protocol A (Acid-Base Extraction) followed by Protocol C (Recrystallization).[1][2] |
| Yellow Solid/Oil | Unreduced Precursor: 3,3-dimethyl-2-phenyl-3H-indole (Indolenine).[1][2] | Distinct imine signal (C=N) absent in product; C2-H signal missing. | Protocol B (Reduction Completion) is preferred over separation.[1][2] |
| Sticky Tar | Fischer Byproducts: Polymerized phenylhydrazine residues.[1][2] | Streaking on TLC; baseline material.[1][2] | Protocol A (Acid-Base Wash) + Filtration through Silica pad.[1][2] |
| Sweet/Ketone Odor | Starting Material: Isopropyl phenyl ketone (or equivalent).[1][2] | Methyl singlets distinct from gem-dimethyl group.[1][2] | Protocol A (Removes neutrals effectively). |
Technical Deep Dive & Troubleshooting
Issue 1: "I cannot separate the unreduced indolenine from my product."
Root Cause: The structural similarity between the indoline (product) and indolenine (precursor) makes separation via standard chromatography difficult due to overlapping Rf values.[1][2] The Fix: Do not attempt to separate them yet. The most efficient path is chemical purification (driving the reaction to completion) rather than physical separation.[1][2]
-
Action: Re-subject the crude mixture to reduction conditions (NaBH₄/Methanol or H₂/Pd-C). The indoline is the thermodynamic sink; pushing the equilibrium is more yield-efficient than a difficult column separation.[1][2]
Issue 2: "My product turns pink/red during storage."
Root Cause: Auto-oxidation. 3,this compound is a secondary amine with a benzylic-like position at C2.[1][2] Air exposure creates radical species that revert to the colored indolenine or form dimers.[1][2] The Fix:
Validated Purification Protocols
Protocol A: Selective Acid-Base Extraction (The "Rough Clean")
Best for: Removing neutral organic impurities (ketones, tars) and starting materials.[1]
Mechanism: Indoline is a secondary amine (
Workflow Diagram:
Caption: Figure 1.[1][2] Selective acid-base extraction logic for isolating basic indoline from neutral impurities.
Step-by-Step:
-
Dissolution: Dissolve crude residue in Diethyl Ether (
). Note: Avoid Ethyl Acetate if possible, as it can hydrolyze during strong acid/base washes. -
Acid Wash: Extract the organic layer twice with 2M HCl .[1][2]
-
Separation: Keep the Aqueous Layer .[1][2] (Check pH to ensure it is < 2).
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 20% NaOH or conc.
until pH > 10.[1][2] -
Extraction: Extract the cloudy aqueous mixture with fresh
(3x). -
Drying: Wash combined organics with Brine, dry over
, and concentrate in vacuo.
Protocol B: Recrystallization (The "Fine Polish")
Best for: Removing trace indolenine and achieving crystalline purity.[1]
-
Solvent System: Ethanol/Water (most common) or Hexane/Ethyl Acetate.[1][2]
-
Procedure:
-
Dissolve the semi-solid from Protocol A in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity appears.[1][2]
-
Allow to cool slowly to Room Temperature, then to
. -
Troubleshooting: If the product "oils out" (forms a droplet instead of crystals), scratch the glass or seed with a known crystal. If oiling persists, switch to Hexane and add Ethyl Acetate dropwise.[1][2]
-
Protocol C: Salt Formation (Long-Term Storage)
Analytical Verification
Before proceeding to downstream applications (e.g., Spirooxazine synthesis), verify purity.[2]
| Technique | Expected Result for Pure 3,this compound |
| TLC | Single spot. (Stain with Ninhydrin or Iodine; Indolines often stain distinctively compared to Indolenines).[1][2] |
| ¹H NMR | Key Signal: Look for the C2-H singlet (or doublet if coupled to NH) around 3.5 - 4.5 ppm . Contrast:[1][2] The precursor Indolenine has no proton at C2.[1][2] |
| Appearance | White to pale yellow solid.[1][2] (Pink/Red indicates oxidation).[1][2] |
References
-
Synthesis and Reduction of Indolenines
-
Fischer Indole Synthesis & Impurities
-
Physical Properties & Characterization
-
General Indoline Purification (BenchChem)
Overcoming steric hindrance in 2-phenylindoline functionalization
Ticket System ID: T-IND-2PH-STERIC Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Advanced Synthesis Support Center.
You have accessed this guide because your functionalization of 2-phenylindoline is failing. This is a common bottleneck. The phenyl group at the C2 position acts as a "steric fortress," shielding the nitrogen atom (N1) and blocking the adjacent C3 position, while simultaneously making the molecule prone to oxidative dehydrogenation to the planar 2-phenylindole.
This guide treats your synthesis as a system to be debugged. We will isolate the failure modes (N-arylation stalling, regioselectivity loss, and aromatization) and provide engineered solutions.
Module 1: Troubleshooting N-Arylation Failures
Symptom: The reaction stalls at <20% conversion using standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂/BINAP), or you observe significant dehalogenation of the aryl halide.
Root Cause Analysis
The C2-phenyl ring creates a high steric barrier around the N-H bond. Standard phosphine ligands (like BINAP or dppf) form a palladium center that is too crowded to effectively undergo reductive elimination with the bulky 2-phenylindoline amine. The catalyst rests in the oxidative addition state or undergoes
The Solution: Fourth-Generation Precatalysts
You must switch to dialkylbiaryl phosphine ligands designed specifically for sterically hindered secondary amines. RuPhos and BrettPhos are the gold standards here.
Protocol: RuPhos Pd G4 System Use this protocol for coupling 2-phenylindoline with aryl chlorides/bromides.
| Component | Equivalents | Role |
| 2-Phenylindoline | 1.0 | Nucleophile (Hindered) |
| Aryl Halide | 1.1 | Electrophile |
| RuPhos Pd G4 | 0.02 (2 mol%) | Precatalyst (Rapid activation) |
| RuPhos (Free Ligand) | 0.02 (2 mol%) | Stabilizes active Pd(0) species |
| NaOtBu | 1.5 | Base (Soluble, strong) |
| Toluene or Dioxane | [0.2 M] | Solvent (Anhydrous) |
Step-by-Step Workflow:
-
Purge: Charge a vial with RuPhos Pd G4, free RuPhos, and NaOtBu. Cycle vacuum/argon 3x.
-
Solvate: Add anhydrous toluene.
-
Inject: Add the aryl halide and 2-phenylindoline (as a solution if solid).
-
Heat: Stir at 80–100 °C for 2-12 hours.
-
Diagnostic: If conversion is low, switch to BrettPhos Pd G4 (even bulkier) or tBuBrettPhos Pd G4 .
Decision Logic: Ligand Selection
Figure 1: Decision matrix for ligand selection based on electrophile type and steric constraints.
Module 2: Accessing the C7 Position (Remote Functionalization)
Symptom: You need to functionalize the benzene ring (C4-C7), but standard electrophilic aromatic substitution (SEAr) yields mixtures or attacks the C5 position.
Root Cause Analysis
The C2-phenyl group blocks the "southern" hemisphere of the molecule. To hit the C7 position (the "northern" tip), you cannot rely on inherent electronics. You must use the Nitrogen atom as a Directing Group (DG) anchor to swing the metal catalyst around to C7.
The Solution: Transient or Removable Directing Groups
Use a Phosphinoyl or Pivaloyl group on the nitrogen. This coordinates with Palladium, placing the metal in varying proximity to the C7-H bond.
Protocol: C7-H Arylation (Pd-Catalyzed) Based on Shi/Yu type methodologies.
-
DG Installation: Protect N1 with Cl-P(O)tBu2 (Di-tert-butylchlorophosphine oxide) or Pivaloyl chloride. The steric bulk of the tert-butyl groups forces the P=O bond to orient towards C7.
-
C-H Activation:
-
Catalyst: Pd(OAc)₂ (10 mol%)[1]
-
Ligand: N-Boc-Val-OH (Mono-N-protected amino acid ligand) assists in the concerted metallation-deprotonation (CMD) step.
-
Oxidant: Ag₂CO₃ (if coupling with boronic acids/oxidative coupling).
-
-
Deprotection: The P(O)tBu₂ group is removable with mild acid, restoring the free indoline.
Mechanism Visualization
Figure 2: The directing group (DG) strategy allows Pd to bypass the C2-steric wall and selectively activate C7.
Module 3: Preventing Aromatization (Oxidation Control)
Symptom: Your product is 2-phenylindole (planar, aromatic), not the desired 2-phenylindoline . Context: The 2-phenylindoline core is thermodynamically eager to aromatize to the fully conjugated indole, especially under the oxidative conditions of cross-coupling.
Troubleshooting Checklist:
-
Oxygen Leak: Are you using a balloon? Fix: Switch to a Schlenk line or Glovebox. Even trace O₂ can drive dehydrogenation at high temps.
-
Solvent Degassing: Sparging with Argon is insufficient for sensitive indolines. Fix: Use Freeze-Pump-Thaw (3 cycles).
-
Radical Scavengers: If the reaction mechanism allows, add BHT (2,6-di-tert-butyl-4-methylphenol) (10-20 mol%) to quench radical intermediates that lead to oxidation.
FAQ: Frequently Asked Questions
Q1: Can I use microwave heating to overcome the steric hindrance? Answer: Proceed with caution. While microwave heating accelerates kinetics, it often creates "hot spots" that favor the thermodynamic product (the oxidized indole). If you use MW, limit the temperature to 80°C and use a high-pressure vial with rigorous exclusion of air.
Q2: How do I separate the enantiomers of 2-phenylindoline after functionalization? Answer: If you have racemized your material (or started racemic), standard Chiral HPLC columns often fail due to the "tailing" of the free amine.
-
Derivatize: Acetylate the nitrogen (Ac2O/Pyridine) before HPLC. The amide separates much cleaner on Chiralpak AD-H or OD-H columns.
-
Resolution: Use (L)-Tartaric acid or (S)-Mandelic acid to form diastereomeric salts, which can be crystallized from ethanol.
Q3: Why is my yield lower when I use aryl iodides compared to aryl chlorides? Answer: This is counter-intuitive but common with hindered substrates. Aryl Iodides generate Pd-I species which are less reactive in the transmetallation/amine binding step than Pd-Cl or Pd-Br species. Furthermore, the iodide ion can poison the catalyst surface if nanoparticles are forming. Stick to Aryl Chlorides or Bromides with RuPhos.
References & Further Reading
-
RuPhos/Buchwald-Hartwig Systems:
-
C7-H Activation Strategies:
-
Shi, Z., et al.[1] "Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position." Angewandte Chemie Int.[2] Ed. (Cited via ResearchGate/PubMed). Link
-
Yang, Y., et al.[3] "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." Accounts of Chemical Research. Link
-
-
Stereoselective/Biocatalytic Approaches:
-
Lewis, J.C., et al. "Biocatalytic stereoselective oxidation of 2-arylindoles." NIH / PMC. Link
-
Sources
Technical Support Center: Scale-up Challenges for 3,3-dimethyl-2-phenylindoline Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3,3-dimethyl-2-phenylindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) related to the production of this valuable synthetic intermediate. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource for overcoming common challenges in the laboratory and during process scale-up.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 3,this compound, which is often prepared via a modified Fischer indole synthesis or related cyclization strategies.
Reaction Optimization & Control
Question 1: My Fischer indole synthesis of the 2,3,3-trimethylindolenine precursor is giving low yields. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer indole synthesis are a common challenge and can often be attributed to several factors related to the reaction mechanism, which involves the acid-catalyzed rearrangement of a phenylhydrazone.[1][2]
Causality & Explanation:
-
Acid Catalyst Choice is Critical: The choice of acid catalyst is paramount.[3] Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) and Lewis acids such as zinc chloride are commonly used.[1][4] The acid facilitates the key[5][5]-sigmatropic rearrangement of the enehydrazine intermediate.[2] An inappropriate acid or concentration can lead to side reactions or incomplete conversion.
-
Reaction Temperature and Time: The reaction is often conducted at elevated temperatures to drive the cyclization and ammonia elimination steps.[1] However, excessively high temperatures can lead to decomposition of starting materials or the product. The optimal temperature and reaction time need to be determined empirically for each specific substrate and scale.
-
Substituent Effects: The electronic nature of substituents on the phenylhydrazine can significantly impact the reaction rate. Electron-donating groups can accelerate the reaction by making the aniline moiety more nucleophilic, but they can also lead to undesired side reactions by weakening the N-N bond.[1][6]
Troubleshooting Protocol:
-
Catalyst Screening: Systematically screen a panel of acid catalysts. A good starting point is to compare a strong Brønsted acid (e.g., H₂SO₄, PPA) with a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[4]
-
Temperature Optimization: Run small-scale trials at various temperatures (e.g., 80°C, 100°C, 120°C) and monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation.
-
Stepwise vs. One-Pot: Consider a two-step approach where the phenylhydrazone is first formed and isolated before being subjected to the acidic cyclization conditions.[4] This can sometimes improve yields by allowing for purification of the intermediate.
Impurity Profile & Side Reactions
Question 2: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
The Fischer indole synthesis is susceptible to several side reactions that can complicate purification and reduce the yield of the desired indolenine precursor.
Causality & Explanation:
-
Incomplete Cyclization: The reaction may stall at the intermediate stages, particularly if the reaction conditions are not vigorous enough.
-
Rearrangement to Unwanted Isomers: If using an unsymmetrical ketone, there is a possibility of forming two different enehydrazine intermediates, leading to a mixture of indole isomers.[4]
-
Oxidation: Indolines and their precursors can be susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of colored impurities.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Starting Material Purity: Ensure the purity of the phenylhydrazine and the ketone, as impurities can act as catalysts for side reactions.
-
Analytical Monitoring: Use techniques like LC-MS and ¹H NMR to identify the structures of the major impurities. This information can provide valuable clues about the undesired reaction pathways. For instance, the presence of aniline suggests N-N bond cleavage, a known side reaction.[6]
Purification & Isolation Challenges
Question 3: I am having difficulty purifying the final 3,this compound product. What are the recommended purification techniques?
Answer:
Purification of indolines can be challenging due to their basic nature and potential for decomposition on silica gel.
Causality & Explanation:
-
Basicity of the Indoline Nitrogen: The nitrogen atom in the indoline ring is basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing and poor separation during column chromatography.
-
Product Instability: Some indolines can be sensitive to prolonged exposure to acidic conditions, which can occur on a silica gel column.
Troubleshooting Protocol:
-
Base-Washed Silica Gel: If using column chromatography, it is often beneficial to use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites. A common practice is to add a small percentage (e.g., 1%) of triethylamine to the eluent.
-
Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) for chromatography.
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method, especially on a larger scale. A systematic screen of solvents is recommended to find suitable crystallization conditions.
-
Distillation: For liquid products, vacuum distillation can be an effective purification method.[7]
Scale-up Considerations
Question 4: What are the primary challenges I should anticipate when scaling up the synthesis of 3,this compound from grams to kilograms?
Answer:
Scaling up a chemical synthesis introduces new challenges that are often not apparent at the lab scale.[8]
Causality & Explanation:
-
Heat Transfer: The Fischer indole synthesis is often exothermic. On a large scale, efficient heat transfer becomes critical to maintain control over the reaction temperature and prevent runaway reactions. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult.
-
Mixing: Ensuring efficient mixing in a large reactor is crucial for maintaining homogeneity and achieving consistent reaction outcomes.
-
Reagent Addition: The rate of addition of reagents, particularly the acid catalyst, can have a significant impact on the reaction profile and impurity formation.
-
Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a kilogram scale requires specialized equipment and procedures.
Scale-up Strategy:
-
Process Safety Analysis: Before any scale-up, a thorough process safety analysis should be conducted to identify potential hazards and establish appropriate control measures.
-
Pilot Plant Run: It is highly recommended to perform an intermediate-scale pilot plant run to identify and address any unforeseen scale-up issues before moving to full production scale.
-
Engineering Controls: Work with chemical engineers to ensure that the reactor system is designed with adequate heat transfer and mixing capabilities for the intended scale.
-
Modified Procedures: The procedures for reagent addition, work-up, and isolation will likely need to be modified for the larger scale. For example, dropwise addition of a reagent in the lab may need to be replaced with controlled pumping on an industrial scale.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to 3,this compound?
The most common approach involves a multi-step synthesis. First, 2,3,3-trimethylindolenine is synthesized via the Fischer indole synthesis from phenylhydrazine and methyl isopropyl ketone.[7] The resulting indolenine is then reacted with a phenylating agent, or a related strategy is employed to introduce the phenyl group at the 2-position, followed by reduction of the indolenine to the indoline.
Q2: What analytical techniques are most suitable for characterizing 3,this compound and its intermediates?
A combination of spectroscopic and chromatographic methods is essential for complete characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile intermediates and byproducts.[9]
Q3: Are there any specific safety precautions I should take when working with phenylhydrazine?
Yes, phenylhydrazine is a hazardous substance and should be handled with appropriate safety precautions. It is toxic, a suspected carcinogen, and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
III. Data and Protocols
Table 1: Typical Reaction Conditions for Fischer Indole Synthesis of 2,3,3-Trimethylindolenine
| Parameter | Condition | Notes |
| Reactants | Phenylhydrazine, Methyl Isopropyl Ketone | |
| Catalyst | Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) | Catalyst choice is critical for yield.[10] |
| Solvent | Often neat, or a high-boiling solvent like xylene | |
| Temperature | 100-160 °C | Requires careful optimization. |
| Reaction Time | 2-8 hours | Monitored by TLC or LC-MS. |
Experimental Protocol: Synthesis of 3-Phenylindoline (Illustrative Example)
The following is an illustrative protocol for a related compound, 3-phenylindoline, which demonstrates the general principles of reduction of a phenyl-substituted indole.[5]
-
Suspend 1.3 g of 3-phenylindole in 100 ml of 20% aqueous hydrochloric acid.
-
Heat the mixture to 60°C with vigorous stirring.
-
Add 20 g of zinc dust in small portions over 45 minutes.
-
After the addition is complete, heat the reaction mixture to 100°C for one hour.
-
Filter the hot reaction mixture and cool the filtrate to room temperature.
-
Wash the filtrate with ether.
-
Basify the aqueous layer with 50% aqueous sodium hydroxide.
-
Extract the product with ether.
-
Purify the product by column chromatography on silica gel.
IV. Visualizations
Diagram 1: Fischer Indole Synthesis Workflow
This diagram illustrates the key stages of the Fischer indole synthesis.
Caption: Key stages of the Fischer indole synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This decision tree provides a logical workflow for troubleshooting low yields in the synthesis.
Sources
- 1. youtube.com [youtube.com]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE2154246C2 - Process for the preparation of 1,3,3-trimethyl-2-methylene indolines - Google Patents [patents.google.com]
- 8. osti.gov [osti.gov]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Advanced FTIR Spectral Analysis: 2-Phenyl-3,3-Dimethylindoline Characterization Guide
Topic: FTIR Spectral Analysis of 2-Phenyl-3,3-dimethylindoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of functional dyes (cyanines, photochromic spirooxazines) and pharmaceutical intermediates, 2-phenyl-3,3-dimethylindoline represents a critical structural scaffold. Its differentiation from common analogs—specifically 2,3,3-trimethylindoline (Fischer’s Base) and its oxidized counterpart 2-phenyl-3,3-dimethyl-3H-indole —is a frequent Quality Control (QC) challenge.
This guide provides a definitive spectral comparison to validate structural integrity.[1] Unlike generic spectral lists, we focus on the causality of vibrational modes , enabling you to distinguish the target molecule from structural "look-alikes" and degradation products with high confidence.
Part 1: Strategic Comparison & Structural Alternatives
To validate 2-phenyl-3,3-dimethylindoline, one must prove two things:
-
The Phenyl Group is present at C2 (distinguishing it from the methyl-substituted Fischer's Base).
-
The Indoline Ring is saturated (distinguishing it from the oxidized 3H-indole imine).
The Comparative Matrix
| Feature | Target: 2-Phenyl-3,3-dimethylindoline | Alternative A: 2,3,3-Trimethylindoline | Alternative B: 2-Phenyl-3,3-dimethyl-3H-indole |
| Core Structure | Saturated Indoline (Secondary Amine) | Saturated Indoline (Secondary Amine) | Unsaturated Indolenine (Imine) |
| C2 Substituent | Phenyl Ring | Methyl Group | Phenyl Ring |
| Key FTIR Marker | N-H Stretch (~3350 cm⁻¹) | N-H Stretch (~3350 cm⁻¹) | Absent (C=N Stretch appears ~1600 cm⁻¹) |
| Aromatic Region | Enhanced (Indole + Phenyl) | Standard (Indole only) | Enhanced |
| Primary Use | Dye Precursor / Pharma Intermediate | Standard Cyanine Precursor | Photochromic Dye Precursor |
Part 2: Spectral Fingerprint Analysis
1. The High-Frequency Region (4000 – 2800 cm⁻¹)
-
N-H Stretching (3400 – 3300 cm⁻¹):
-
Observation: A sharp, medium-intensity band around 3350 cm⁻¹ .
-
Causality: This confirms the indoline (secondary amine) structure. If this band is absent, your sample has likely oxidized to the 3H-indole (imine) form or is a tertiary amine derivative.
-
-
C-H Stretching (3100 – 2800 cm⁻¹):
-
Aromatic C-H (>3000 cm⁻¹): The target molecule possesses significantly more aromatic protons (9 total: 4 on indole, 5 on phenyl) compared to trimethylindoline. Expect a more complex multiplet structure here.
-
Aliphatic C-H (<3000 cm⁻¹): Distinct bands at 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric) arise from the gem-dimethyl group at C3.
-
2. The Fingerprint Region (1650 – 600 cm⁻¹)
-
C=C Aromatic Stretching (1600 & 1480 cm⁻¹):
-
The target shows a "doublet-like" enhancement due to the conjugation between the phenyl ring and the nitrogen lone pair.
-
Critical Check: A strong band at ~1610-1620 cm⁻¹ often indicates the C=N bond of the imine impurity (Alternative B). In the pure target indoline, this region should be dominated by aromatic C=C breathing, not C=N stretching.
-
-
Gem-Dimethyl Deformation (1385 & 1365 cm⁻¹):
-
A classic "split" peak (doublet) characteristic of gem-dimethyl groups (C-(CH₃)₂). This confirms the C3 substitution pattern is intact.
-
-
Monosubstituted Benzene Signatures (750 & 690 cm⁻¹):
-
The Differentiator: The presence of strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ (out-of-plane C-H bending) confirms the 2-phenyl substituent.
-
Contrast: 2,3,3-trimethylindoline lacks the 690 cm⁻¹ monosubstituted phenyl band.
-
Summary of Diagnostic Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |
| 3340 - 3360 | N-H Stretch | Confirms amine functionality (Target vs. Imine). |
| 3030 - 3060 | Ar-H Stretch | High intensity confirms high aromatic content. |
| 2960 / 2870 | C-H Stretch (Methyl) | Confirms gem-dimethyl group at C3. |
| 1600 / 1490 | C=C Ring Stretch | Aromatic backbone confirmation. |
| 1380 / 1360 | C-H Bend (gem-dimethyl) | Structural confirmation of C3 dimethylation. |
| 750 / 690 | oop C-H Bend | CRITICAL: Confirms 2-Phenyl substitution. |
Part 3: Visualization of Structural Logic
The following diagram maps the specific functional groups to their spectral consequences, providing a logical flow for spectrum interpretation.
Caption: Functional group mapping to FTIR spectral bands for structural verification and impurity detection.
Part 4: Experimental Protocol
To ensure reproducibility and minimize artifacts (such as water interference in the N-H region), follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR) vs. Transmission (KBr)
-
Recommendation: ATR (Diamond Crystal) is preferred for this lipophilic organic molecule.
-
Why? KBr pellets are hygroscopic. Absorbed water (broad O-H stretch ~3400 cm⁻¹) can mask the sharp N-H stretch (~3350 cm⁻¹) of the indoline. ATR eliminates this variable.
Step-by-Step Workflow
-
System Blanking:
-
Clean the ATR crystal with isopropanol.
-
Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.
-
Validation: Ensure the background shows minimal CO₂ doublets (2350 cm⁻¹) and no residue peaks.
-
-
Sample Application:
-
Place a small amount (approx. 2-5 mg) of the solid/oil 2-phenyl-3,3-dimethylindoline onto the crystal.
-
Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).
-
Tip: If the sample is an oil, ensure it covers the active crystal area completely without bubbles.
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
Resolution: 4 cm⁻¹.
-
-
Post-Run Validation (The "Self-Check"):
-
Check 1 (Purity): Zoom into 1600–1650 cm⁻¹. Is there a sharp peak? If yes, you likely have the oxidized imine form.
-
Check 2 (Identity): Zoom into 650–800 cm⁻¹. Do you see the 690/750 cm⁻¹ pattern? If no, you may have the trimethyl (Fischer's base) analog.
-
Part 5: Decision Tree for QC Analysis
Use this logic flow to interpret your spectral results during Quality Control.
Caption: QC Decision Tree for validating 2-phenyl-3,3-dimethylindoline against common failure modes.
References
-
Synthesis and Characterization of 2-Phenyl Indole Derivatives. YMER Digital. (2025).[2][3] Retrieved from [Link]
-
Vibrational Spectroscopic Study of Quinoline Derivatives. Semantic Scholar. (2016).[2] Retrieved from [Link]
-
Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing. (2012). Retrieved from [Link]
-
Comparison of the photochemistry of 3-methyl-2-phenyl-2H-azirine. PubMed. (2014).[2][4] Retrieved from [Link]
Sources
- 1. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the photochemistry of 3-methyl-2-phenyl-2H-azirine and 2-methyl-3-phenyl-2H-azirine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry Characterization of Indoline Derivatives: A Comparative Technical Guide
Executive Summary
Indoline (2,3-dihydro-1H-indole) scaffolds are critical pharmacophores in medicinal chemistry, serving as the structural backbone for antihypertensives (e.g., Indapamide) and alpha-blockers (e.g., Silodosin). Unlike their aromatic indole counterparts, indolines possess a saturated C2-C3 bond, rendering them chemically distinct yet susceptible to oxidative dehydrogenation.
This guide provides a technical comparison of mass spectrometry (MS) methodologies for characterizing indoline derivatives. It specifically contrasts High-Resolution Electrospray Ionization (ESI-HRMS) against Atmospheric Pressure Chemical Ionization (APCI-MS/MS) , addressing the critical challenge of distinguishing native indoline structures from their oxidative artifacts and metabolic byproducts.
Part 1: The Critical Challenge – In-Source Oxidation
The primary failure mode in indoline characterization is electrochemical oxidation within the ion source.
-
The Problem: Under high voltage (ESI > 3.0 kV), indoline derivatives can undergo dehydrogenation to form pseudo-indoles.
-
The Consequence: This creates false positives for metabolic oxidation products (e.g., suggesting a drug is metabolized to an indole when it is actually an instrumental artifact).
-
The Solution: Differentiating these requires orthogonal ionization techniques (APCI) or rigorous source temperature/voltage optimization.
Part 2: Comparative Technology Assessment
Method A: ESI-Q-TOF (High-Resolution MS)
-
Best For: Structural elucidation, impurity profiling, and metabolite identification.
-
Mechanism: Soft ionization via formation of
or . -
Performance:
-
Mass Accuracy: < 2 ppm (critical for distinguishing
loss). -
Sensitivity: High (pg/mL range) for polar derivatives like Indapamide.
-
Risk: High susceptibility to matrix effects (ion suppression) in plasma samples.
-
Method B: APCI-MS/MS (Triple Quadrupole)
-
Best For: Robust quantitation in complex biological matrices (plasma/urine).
-
Mechanism: Gas-phase ion-molecule reactions.
-
Performance:
-
Linearity: Superior dynamic range for non-polar indolines.
-
Matrix Tolerance: Significantly lower susceptibility to phospholipid suppression compared to ESI.
-
Artifact Control: Generally produces less electrochemical oxidation than ESI, making it superior for distinguishing labile indolines.
-
Data Summary: Performance Comparison
The following data represents a comparative validation using Indapamide as the model indoline derivative in human plasma.
| Parameter | ESI-MS/MS (Triple Quad) | APCI-MS/MS (Triple Quad) | ESI-Q-TOF (High Res) |
| LOD (Limit of Detection) | 0.1 ng/mL | 0.5 ng/mL | 1.0 ng/mL |
| Matrix Effect (Plasma) | High (-40% suppression) | Low (< 10% suppression) | Medium |
| In-Source Oxidation | High Risk (>3.5 kV) | Low Risk | High Risk |
| Linear Dynamic Range | |||
| Primary Application | Trace Quantitation | Robust Routine Analysis | Structure ID / Met ID |
Part 3: Mechanistic Insights & Fragmentation Pathways
Understanding the fragmentation of the indoline core is essential for designing Multiple Reaction Monitoring (MRM) transitions.
-
Retro-Diels-Alder (RDA) Resistance: Unlike complex alkaloids, simple indolines rarely undergo classic RDA.
-
Substituent Cleavage: The primary pathway is often the cleavage of the C3 substituent or the N1 amide bond.
-
Dehydrogenation: The
peak is a diagnostic marker. If observed in the MS1 spectrum before collision, it indicates in-source oxidation.
Visualization: Fragmentation Logic
The following diagram illustrates the decision logic for characterizing an unknown indoline derivative.
Caption: Decision matrix for selecting ionization modes based on analyte polarity and oxidation susceptibility.
Part 4: Validated Experimental Protocol
Objective: Quantitation and ID of Indapamide (Indoline model) in Plasma.
Sample Preparation (Self-Validating Step)
-
Technique: Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to remove phospholipids that cause ion suppression in ESI.
-
Reagents: Ethyl Acetate or Methyl tert-butyl ether (MTBE).
-
Internal Standard (IS): Use Indapamide-d3 or Glimepiride. Crucial: Do not use an indole analog as IS, as it will not track the oxidation potential of the analyte.
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS coupled with UHPLC.
-
Column: C18 (e.g., Phenomenex Synergi Fusion),
mm, 2.5 µm. -
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 3.0 mins.
Source Optimization (The "Trustworthiness" Check)
To ensure data integrity, perform a Source Ramp Experiment :
-
Infuse the pure standard at 10 µL/min.
-
Ramp ESI Voltage from 2.0 kV to 5.5 kV.
-
Monitor the ratio of
(Indoline) to (Indole). -
Set Point: Select the voltage where sensitivity is maximized before the onset of the dehydrogenated peak (typically ~3.0 - 3.5 kV).
Detection (MRM Transitions)
-
Indapamide (Negative Mode preferred for sensitivity):
-
Precursor:
364.1 -
Quantifier:
189.0 (Sulfonamide cleavage) -
Qualifier:
132.0 (Indoline ring fragment)
-
Part 5: Mechanistic Visualization
The following diagram details the fragmentation pathway of a generic N-substituted indoline, highlighting the distinction between the intact scaffold and the oxidized artifact.
Caption: Fragmentation vs. Oxidation pathways. Red path indicates instrumental artifact; Green path indicates structural data.
References
-
NIST Chemistry WebBook. Indole and Indoline Mass Spectra. National Institute of Standards and Technology. Available at: [Link]
-
Chen, J., et al. (2011). "Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of pharmaceuticals in wastewater." Journal of Mass Spectrometry. (Demonstrates ESI sensitivity vs APCI robustness). Available at: [Link]
-
Attia, K.A.M., et al. (2016).[1] "A selective and sensitive stability-indicating liquid chromatography tandem mass spectrometry method for degradation products of indapamide." Analytical Methods. (Specific protocol for Indapamide). Available at: [Link]
-
Jain, D.S., et al. (2006).[2] "Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood." Journal of Chromatography B. Available at: [Link]
Sources
A Comparative Guide to the Reactivity of 2-Phenylindoline vs. 2-Methylindoline for Researchers
For researchers and professionals in drug development and synthetic chemistry, the indoline scaffold is a cornerstone of innovation. Its prevalence in biologically active molecules necessitates a deep understanding of how substituents on this privileged core influence its chemical behavior. This guide provides an in-depth comparison of the reactivity of two commonly encountered analogs: 2-phenylindoline and 2-methylindoline. By examining the interplay of electronic and steric effects, we will explore how the choice between a phenyl and a methyl group at the C2 position dictates the outcome of key synthetic transformations.
At a Glance: Key Differences in Reactivity
| Feature | 2-Phenylindoline | 2-Methylindoline | Causality |
| N-H Reactivity | Generally lower | Generally higher | Greater steric hindrance from the phenyl group impeding access to the nitrogen lone pair. |
| C-H Activation | Can influence regioselectivity through steric blocking and electronic effects. | Primarily influences regioselectivity through steric hindrance. | The phenyl group's electronic nature can play a more complex role in directing metallation. |
| Oxidation | May stabilize radical intermediates through resonance. | Stabilizes adjacent carbocations through induction. | The phenyl ring can delocalize unpaired electrons, potentially influencing oxidation pathways. |
The Decisive Factors: Electronic and Steric Effects
The differing reactivity profiles of 2-phenylindoline and 2-methylindoline are rooted in the fundamental electronic and steric properties of the phenyl and methyl substituents.
Electronic Effects
The methyl group in 2-methylindoline is a classic electron-donating group through an inductive effect (+I). This arises from the donation of electron density from the methyl group's C-H σ-bonds towards the indoline ring. This donation slightly increases the electron density on the indoline nitrogen, making it a more potent nucleophile.
The phenyl group in 2-phenylindoline presents a more complex electronic picture. It is electron-withdrawing by induction (-I) due to the higher s-character of the sp² hybridized carbons of the phenyl ring compared to the sp³ carbons of the indoline ring.[1][2] However, it can also be electron-donating through resonance (+M or +R) by delocalizing the nitrogen's lone pair into the aromatic π-system. The overall electronic influence of the phenyl group can be context-dependent, but the inductive withdrawal generally plays a significant role in modulating the nucleophilicity of the indoline nitrogen.
Caption: Comparison of the steric bulk of methyl and phenyl groups.
Reactivity in Key Transformations
N-Functionalization (Alkylation and Acylation)
Reactions at the indoline nitrogen are highly sensitive to steric hindrance. The bulky phenyl group in 2-phenylindoline can be expected to slow down the rate of N-functionalization compared to the less hindered 2-methylindoline. This is supported by studies on the acylation of 2-substituted indolines, where bulkier substituents at the 2-position lead to significantly slower reaction rates. For example, the acylation of 2-isopropylindoline is reported to be extremely slow. [3] Expected Reactivity Trend for N-Functionalization: 2-Methylindoline > 2-Phenylindoline
This difference in reactivity allows for selective functionalization in competitive experiments and necessitates more forcing conditions (e.g., stronger bases, higher temperatures) for the N-functionalization of 2-phenylindoline.
C-H Activation
Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of the indoline core. The regioselectivity of these reactions is often dictated by the presence of a directing group, typically on the nitrogen. [4][5]The substituent at the 2-position can exert a significant influence on the outcome.
-
2-Methylindoline: The primary influence of the methyl group is steric. It can disfavor C-H activation at the C7 position due to steric clash with the catalyst-directing group complex.
-
2-Phenylindoline: The phenyl group's influence is twofold. Its larger steric profile will more strongly disfavor C7 functionalization. Additionally, its electronic properties can affect the acidity and accessibility of the aromatic C-H bonds of the indoline ring.
Oxidation
The oxidation of indolines to indoles or oxindoles is a common transformation. The nature of the 2-substituent can influence the stability of intermediates and thus the reaction pathway. The oxidation of substituted indoles to 2-oxindoles has been achieved using hypervalent iodine reagents. [6]While direct comparative data for 2-phenyl vs. 2-methylindoline is scarce, we can infer potential differences. In radical-mediated oxidation processes, the phenyl group in 2-phenylindoline could stabilize a radical intermediate at the C2 position through resonance. Conversely, the methyl group in 2-methylindoline would stabilize a cationic intermediate at C2 through induction.
Experimental Protocols
Synthesis of Starting Materials
Protocol 1: Synthesis of 2-Phenylindoline via Reduction of 2-Phenylindole
This procedure is adapted from a literature method for the reduction of 2-phenylindole. [7]
-
Dissolution: Dissolve 2-phenylindole (1.0 eq) in glacial acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (6.0 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the disappearance of the starting material by TLC analysis (typically 24 hours).
-
Work-up: Quench the reaction by the slow addition of water. Basify the solution to pH > 12 with NaOH pellets.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-phenylindoline.
Protocol 2: Synthesis of 2-Methylindoline via Catalytic Hydrogenation
This procedure is based on a patented method for the preparation of 2-methylindoline. [8]
-
Catalyst and Substrate: In a high-pressure reactor, charge 2-methylindole (1.0 eq) and a catalytic amount of an acidic ionic liquid.
-
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the specified temperature.
-
Reaction Monitoring: Monitor the reaction progress by GC or LC-MS until the starting material is consumed.
-
Work-up: After cooling and depressurizing the reactor, dilute the reaction mixture with an appropriate organic solvent.
-
Purification: Filter the catalyst and wash with the solvent. The filtrate can be purified by distillation or chromatography to yield 2-methylindoline.
Caption: General synthetic routes to 2-phenylindoline and 2-methylindoline.
Conclusion
The choice between a phenyl and a methyl group at the 2-position of an indoline is a critical decision in synthetic design. 2-Methylindoline, with its smaller, electron-donating substituent, offers greater accessibility to the nitrogen for reactions like N-functionalization. In contrast, 2-phenylindoline presents a more sterically hindered and electronically complex environment. Its bulky phenyl group can impede reactions at the nitrogen while also offering unique opportunities to influence the regioselectivity of C-H activation through a combination of steric and electronic effects. A thorough understanding of these principles is essential for researchers aiming to leverage the rich chemistry of the indoline scaffold in the development of novel therapeutics and functional materials.
References
-
Ghotbi, Y., et al. (2007). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Retrieved from [Link]
-
Chen, C. C., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Phenyl vs methyl cis/trans stability. Retrieved from [Link]
-
Saikia, P., & Gogoi, P. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (2025). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. NIH. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-methylindoline.
-
PubMed. (n.d.). Methyl and phenyl substitution effects on the proton affinities of hydrides of first and second row elements and substituent effects on the proton affinities of ring carbons in benzene: a DFT study. Retrieved from [Link]
-
ACS Catalysis. (2019). Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Atom-Economical Transformation of Diaryliodonium Salts: Tandem C–H and N–H Arylation of Indoles. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-methylindoline.
-
MDPI. (n.d.). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Retrieved from [Link]
-
PMC. (n.d.). Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst. NIH. Retrieved from [Link]
-
IJNRD. (2023). SYNTHESIS OF 2-PHENYL INDOLE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). A value. Retrieved from [Link]
-
ResearchGate. (n.d.). C H Activation of Indoles | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. Retrieved from [Link]
- Google Patents. (n.d.). N-alkylation of indole derivatives.
-
PMC. (2025). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. NIH. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of 2-phenylindoxyls. Retrieved from [Link]
-
Organic Letters. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. Retrieved from [Link]
-
YouTube. (2024). 2-phenylindole : Organic Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Evaluation of Novel N-H and N-substituted indole-2- And 3-carboxamide Derivatives as Antioxidants Agents. Retrieved from [Link]
-
DR-NTU. (n.d.). Green oxidation of indoles using halide catalysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (n.d.). Inductive effect of phenyl ring. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
Sciencemadness Discussion Board. (2012). Synthesis of 2-Phenyl-Indole. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline-Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative conversion of substituted indolines into indoles. a. Retrieved from [Link]
-
RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]
-
AWS. (n.d.). Copper-Catalyzed Intramolecular CH Oxidation/Acylation of Formyl-N-arylformamides Leading to Indoline-2,3-diones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
Sources
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- 3. Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
A Comparative Guide to HPLC Analysis Methods for 3,3-dimethyl-2-phenylindoline Purity
Introduction: The Critical Need for Purity Assessment of 3,3-dimethyl-2-phenylindoline
3,this compound is a heterocyclic compound with a core structure that is a recurring motif in medicinal chemistry and materials science. As with any specialty chemical or active pharmaceutical ingredient (API), its purity is a critical quality attribute that directly impacts its efficacy, safety, and stability. The presence of impurities, even in trace amounts, can lead to undesirable side effects, reduced product performance, or instability. Therefore, robust and reliable analytical methods are paramount for the quality control of 3,this compound.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3,this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols. We will explore various HPLC approaches, delve into the rationale behind methodological choices, and provide the necessary data to empower you to select and implement the most suitable method for your specific needs.
Understanding the Analyte: Physicochemical Properties of 3,this compound
A thorough understanding of the analyte's properties is the foundation of successful HPLC method development. 3,this compound is a relatively non-polar molecule due to the presence of the phenyl group and the dimethyl-substituted indoline ring. It possesses a basic nitrogen atom within the indoline structure, which can influence its chromatographic behavior, particularly concerning peak shape. The molecule has a UV chromophore due to the aromatic rings, making UV detection a suitable choice for HPLC analysis.
Comparative Analysis of HPLC Methods
The versatility of HPLC allows for several approaches to the purity analysis of 3,this compound. The choice of method depends on the specific requirements of the analysis, such as the need to resolve specific isomers, the complexity of the sample matrix, and the desired sensitivity.
Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
RP-HPLC is the most common and often the most effective method for the analysis of relatively non-polar compounds like 3,this compound.
Principle: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). Separation is based on hydrophobic interactions between the analyte and the stationary phase. More hydrophobic compounds, like 3,this compound, will interact more strongly with the C18 column and thus have longer retention times.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the recommended starting point due to its strong hydrophobic retention, which is well-suited for the non-polar nature of the analyte. The particle size of the stationary phase is a critical parameter; smaller particles (e.g., sub-2 µm) can provide higher resolution and faster analysis times, but require higher pressure. A 5 µm particle size offers a good balance between efficiency and backpressure for routine analysis.
-
Mobile Phase: A mixture of acetonitrile and water is a common choice. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths. The ratio of organic solvent to water will determine the retention time of the analyte. A higher percentage of acetonitrile will decrease the retention time.
-
Mobile Phase Additives: The basic nature of the nitrogen atom in the indoline ring can lead to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase. To mitigate this, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.1%). The acid protonates the basic nitrogen, reducing its interaction with the silanols and resulting in sharper, more symmetrical peaks.
Recommended RP-HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolution and retention for non-polar analytes. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape by minimizing silanol interactions. Acetonitrile is a versatile organic modifier. |
| Gradient | 70% B to 95% B over 15 minutes | A gradient elution is effective for separating impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 254 nm | The phenylindole chromophore absorbs strongly in this region. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Normal-Phase HPLC (NP-HPLC): An Alternative for Specific Separations
While less common for this type of analyte, Normal-Phase HPLC can be a valuable alternative, particularly for separating isomers that are difficult to resolve by RP-HPLC.
Principle: In NP-HPLC, the stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., a mixture of hexane and a polar modifier like isopropanol or ethyl acetate). Separation is based on the polarity of the analytes; more polar compounds interact more strongly with the stationary phase and elute later.
When to Consider NP-HPLC:
-
Isomer Separation: NP-HPLC can offer different selectivity compared to RP-HPLC and may be superior for resolving certain positional isomers or stereoisomers if present as impurities.[1]
-
Highly Non-polar Impurities: If very non-polar impurities are present that are not well-retained in RP-HPLC, NP-HPLC could be a better option.
Challenges with NP-HPLC:
-
Solvent Miscibility: The non-polar solvents used in NP-HPLC can be more difficult to work with than the aqueous-organic mobile phases of RP-HPLC.
-
Water Content: The presence of trace amounts of water in the mobile phase can significantly affect retention times, leading to poor reproducibility if not carefully controlled.
Chiral HPLC: For Enantiomeric Purity
While 3,this compound itself is achiral, derivatives with a substituent at the 2-position of the indoline ring can be chiral. In such cases, or if chiral impurities are a concern, Chiral HPLC is necessary.
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with enantiomers, leading to their separation. These interactions are often based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Common Chiral Stationary Phases:
-
Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are widely used and offer broad applicability for the separation of a wide range of chiral compounds.[2]
-
Pirkle-type CSPs: These are based on a chiral molecule covalently bonded to a silica support and are effective for separating compounds with π-acidic or π-basic groups.
Method Development for Chiral HPLC:
Method development in chiral HPLC is often more empirical than for achiral separations. It typically involves screening a variety of CSPs and mobile phases to find the optimal conditions for separation. Both normal-phase and reversed-phase modes can be used for chiral separations.
Stability-Indicating HPLC Method Development
A crucial aspect of purity analysis is the ability of the method to separate the main compound from its degradation products. A stability-indicating method is one that is validated to be able to do so. The development of such a method involves subjecting the analyte to stress conditions to generate potential degradation products.[3]
Forced Degradation Studies:
Forced degradation studies are designed to accelerate the degradation of the drug substance to identify potential degradation products and to demonstrate the specificity of the analytical method.[4] Common stress conditions include:
-
Acid Hydrolysis: (e.g., 0.1 M HCl at 60 °C)
-
Base Hydrolysis: (e.g., 0.1 M NaOH at 60 °C)
-
Oxidation: (e.g., 3% H₂O₂ at room temperature)
-
Thermal Stress: (e.g., 60 °C)
-
Photolytic Stress: (e.g., exposure to UV and visible light)
The developed HPLC method must be able to resolve the parent 3,this compound peak from all significant degradation product peaks.
Experimental Protocols
Protocol 1: Recommended RP-HPLC Method for Purity Analysis
1. Preparation of Mobile Phase:
- Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.
- Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.
- Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
2. Preparation of Standard and Sample Solutions:
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 3,this compound reference standard and transfer to a 25-mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
- Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10-mL volumetric flask and dilute to volume with acetonitrile.
- Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the 3,this compound sample and transfer to a 25-mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Pipette 1.0 mL of this solution into a 10-mL volumetric flask and dilute to volume with acetonitrile.
3. Chromatographic Conditions:
- Set up the HPLC system with the C18 column and the mobile phases as described in the table above.
- Equilibrate the column with the initial mobile phase composition (70% B) for at least 30 minutes.
- Inject the standard and sample solutions and record the chromatograms.
4. Data Analysis:
- Identify the peak corresponding to 3,this compound in the chromatograms based on the retention time of the standard.
- Calculate the percentage purity of the sample using the area normalization method.
Data Presentation
Table 1: Comparison of HPLC Methods for 3,this compound Purity Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Chiral HPLC |
| Principle | Separation based on hydrophobicity | Separation based on polarity | Separation of enantiomers |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica) | Chiral Stationary Phase (CSP) |
| Mobile Phase | Polar (e.g., Acetonitrile/Water) | Non-polar (e.g., Hexane/Isopropanol) | Varies (Normal or Reversed-Phase) |
| Primary Use | Routine purity testing, impurity profiling | Isomer separation, analysis of very non-polar compounds | Enantiomeric purity determination |
| Advantages | Robust, reproducible, wide applicability | Different selectivity, good for isomer separation | Can resolve enantiomers |
| Disadvantages | May not resolve all isomers | Sensitive to water, less reproducible | Method development can be complex and costly |
Visualization of Experimental Workflow
Caption: Workflow for RP-HPLC Purity Analysis.
Logical Framework for Method Selection
Caption: Decision Tree for HPLC Method Selection.
Trustworthiness: A Self-Validating System
The reliability of any analytical method hinges on its validation. The described RP-HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][5][6][7][8]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The purity of 3,this compound is a critical parameter that necessitates the use of a robust and reliable analytical method. Reversed-phase HPLC stands out as the primary choice for routine purity assessment due to its versatility, reproducibility, and suitability for the physicochemical properties of the analyte. The provided RP-HPLC method, when properly validated, offers a self-validating system for ensuring the quality of 3,this compound. For specific challenges such as isomer separation or enantiomeric purity, Normal-Phase HPLC and Chiral HPLC, respectively, provide valuable alternative approaches. By understanding the principles behind each method and following a logical approach to method selection and validation, researchers and drug development professionals can confidently ensure the quality and consistency of this important chemical entity.
References
-
International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link][1][5][6][7][8]
-
International Council for Harmonisation. Q3A(R2) Impurities in New Drug Substances. 2006. [Link][4]
-
International Council for Harmonisation. Q3B(R2) Impurities in New Drug Products. 2006. [Link][9]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link][1]
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
-
Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link][3][4]
- Hughes, D. L. (2014). The Fischer Indole Synthesis. Organic Reactions, 42, 335-652.
-
Česlová, L., Holčapek, M., & Fidler, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-114.[2]
Sources
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 3. phx.phenomenex.com [phx.phenomenex.com]
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- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. ema.europa.eu [ema.europa.eu]
Comparative Guide: UV-Vis Absorption Spectra of Phenyl-Substituted Indolines
Executive Summary: The Indoline Donor Advantage
In the high-stakes arena of optoelectronics and photopharmacology, the phenyl-substituted indoline scaffold has emerged as a superior alternative to the traditional triphenylamine (TPA) donor. While TPA is the industry standard for hole-transport materials, its propeller-like geometry often limits π-conjugation length.
Phenyl-substituted indolines enforce a planar geometry at the nitrogen center, facilitating enhanced electronic delocalization. This guide provides an in-depth spectral analysis of these motifs, specifically focusing on N-phenylindoline derivatives, and validates their utility through comparative UV-Vis spectroscopy.
Part 1: Structural Basis of Optical Properties
To interpret the spectra, one must understand the electronic origin of the transitions. Unlike indole, which is fully aromatic, indoline (2,3-dihydroindole) acts as a cyclic aryl amine.
The Electronic Mechanism
The optical properties of phenyl-substituted indolines are governed by the delocalization of the nitrogen lone pair (
-
Indoline (Unsubstituted): The nitrogen lone pair interacts primarily with the fused benzene ring. The absorption is benzene-like, typically restricted to the UV region (<300 nm).
-
N-Phenylindoline: Substitution at the N1 position creates a diphenylamine-like chromophore. The planar constraint of the indoline ring forces the nitrogen lone pair into better alignment with the N-phenyl
-system than is possible in non-rigid diphenylamines. -
The Result: A significant bathochromic (red) shift and hyperchromic effect (increased
) compared to both unsubstituted indoline and non-planar TPA analogs.
DOT Diagram: Electronic Transition Workflow
The following diagram illustrates the structure-property relationship driving the spectral shifts.
Figure 1: Causal pathway from N-phenyl substitution to observed spectral red-shift.
Part 2: Comparative Spectral Data
The following data contrasts the core indoline scaffold with phenyl-substituted variants and the standard Triphenylamine (TPA) alternative.
Table 1: Key Optical Parameters (in Acetonitrile)
| Compound Class | Representative Structure | Key Transition | ||
| Indoline | Unsubstituted | 240, 290 | ~2,500 | |
| Indole | Aromatic Heterocycle | 220, 270, 280 | ~5,500 | |
| N-Phenylindoline | Product Focus | 305 - 315 | ~12,000 | |
| D149 Dye | Complex Phenyl-Indoline | 380, 530 | ~68,000 | Intramolecular Charge Transfer (ICT) |
| Triphenylamine | Alternative (TPA) | 300 | ~22,000 |
Analysis:
-
Vs. Indole: Indoline derivatives lack the sharp vibronic structure of indole seen at 270-290 nm because the pyrrole ring is saturated.
-
Vs. TPA: While TPA absorbs in a similar region (300 nm), phenyl-indolines often exhibit sharper absorption onsets and higher extinction coefficients per molecular weight due to reduced conformational disorder (rigidity).
Part 3: Experimental Protocol for Spectral Validation
To replicate these results or characterize new derivatives, a standard "dilute-and-shoot" method is insufficient due to the aggregation tendencies of planar dyes. The following protocol ensures data integrity.
Reagents
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for identifying Charge Transfer (CT) bands due to polarity.
-
Standard: Rhodamine 6G (for quantum yield comparison if needed).
Validated Workflow
-
Stock Preparation: Prepare a
M stock solution in DCM. Sonicate for 5 minutes to ensure complete dissolution of rigid aggregates. -
Linearity Check (Lambert-Beer Validation):
-
Prepare dilutions at 10, 20, 40, and 50
M. -
Plot Absorbance vs. Concentration.
-
Critical Checkpoint: If
, aggregation is occurring. Add 1% Methanol or lower concentration range.
-
-
Solvatochromic Shift Measurement:
-
Measure spectra in Toluene (non-polar) and DMF (polar).
-
Result: A red shift in DMF confirms the transition has significant Charge Transfer (CT) character, typical of N-phenylindolines.
-
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step protocol for ensuring spectroscopic accuracy.
Part 4: Comparative Guide (Product vs. Alternative)
The Alternative: Triphenylamine (TPA)
TPA is the classic "propeller" donor. It is chemically stable and cheap.
The Product: Phenyl-Substituted Indoline
Indoline is the "planarized" donor.
| Feature | Triphenylamine (TPA) | Phenyl-Substituted Indoline | Verdict |
| Molar Extinction ( | Moderate (~20k) | High (>30k - 60k) | Indoline captures more photons per mole, crucial for thin-film applications (DSSCs). |
| Stokes Shift | Small to Moderate | Large | Indoline derivatives undergo significant geometric relaxation in the excited state, reducing self-absorption. |
| Structural Rigidity | Low (Propeller shape) | High (Fused ring) | Indoline's rigidity lowers reorganization energy, often improving hole mobility. |
| Synthesis Cost | Low | Moderate | TPA is cheaper; Indoline requires specific coupling (e.g., Buchwald-Hartwig). |
References
-
Hagfeldt, A., et al. (2010). "Dye-Sensitized Solar Cells."[1] Chemical Reviews. (Review of D-series indoline dyes and their superior extinction coefficients).
-
Yang, X., et al. (2008). "Molecular Engineering of Indoline-Based Organic Sensitizers for Highly Efficient Dye-Sensitized Solar Cells." Journal of the American Chemical Society.[2] (Seminal paper on D149 spectra).
-
Grimme, S. (2003). "Electronic Spectra of Indole and Its Derivatives." Journal of Chemical Physics. (Fundamental spectral data for indole vs indoline).
-
Reichardt, C. (2003). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews. (Methodology for solvatochromism).
Sources
A Senior Application Scientist's Guide to the Synthesis and Validation of Spirooxazines from Indoline Precursors
For researchers, scientists, and professionals in drug development, the reliable synthesis and rigorous validation of photochromic compounds like spirooxazines are paramount. These molecules, known for their reversible color change upon exposure to light, are instrumental in the development of molecular switches, optical data storage, and smart materials.[1][2] This guide provides an in-depth comparison of common synthetic routes for producing spirooxazines from indoline precursors, with a strong emphasis on self-validating experimental protocols and the underlying scientific principles.
The Cornerstone of Spirooxazine Synthesis: The Condensation Reaction
The most prevalent and dependable method for synthesizing indoline-based spirooxazines is the condensation reaction between an alkylidene indoline, commonly 1,3,3-trimethyl-2-methyleneindoline (Fischer's base), and an ortho-hydroxynitroso aromatic compound, such as 1-nitroso-2-naphthol.[1][2][3] This reaction hinges on the nucleophilic attack of the electron-rich enamine of the indoline derivative on the electrophilic nitroso group, followed by cyclization and dehydration to form the spirocyclic structure.
Comparative Synthetic Protocols
While the core reaction is consistent, variations in reaction conditions can significantly impact yield, purity, and scalability. Below, we compare two common protocols.
Protocol A: Direct Condensation in Ethanol
This is a widely cited and straightforward method suitable for many common spirooxazines.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-nitroso-2-naphthol (1.0 eq) in absolute ethanol.
-
Addition of Indoline Precursor: Add a solution of 1,3,3-trimethyl-2-methyleneindoline (1.05 eq) in ethanol to the flask. The slight excess of the indoline helps to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux for 2-4 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot.[4]
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel using an eluent system such as petroleum ether/ethyl acetate.[4][5]
Protocol B: In Situ Generation of the Alkylidene Base
A notable challenge in spirooxazine synthesis is the instability of the 1,3,3-trimethyl-2-methyleneindoline precursor, which can degrade upon storage.[6] An alternative approach involves the in situ generation of this reactive intermediate from its more stable quaternary salt, such as 1,2,3,3-tetramethyl-3H-indolium iodide, using a base like triethylamine.[1]
Step-by-Step Methodology:
-
Reactant Preparation: Suspend 1,2,3,3-tetramethyl-3H-indolium iodide (1.0 eq) and 1-nitroso-2-naphthol (1.0 eq) in methanol.
-
Base Addition: Add triethylamine (1.1 eq) dropwise to the suspension at room temperature. The triethylamine deprotonates the indolium salt to form the reactive methylene base in situ.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux for 4-6 hours, monitoring by TLC.
-
Isolation and Purification: The workup and purification follow a similar procedure to Protocol A, involving precipitation, filtration, and either recrystallization or column chromatography.
| Parameter | Protocol A: Direct Condensation | Protocol B: In Situ Generation |
| Precursor Stability | Requires freshly prepared or purified 1,3,3-trimethyl-2-methyleneindoline.[6] | Utilizes a more stable quaternary salt precursor.[7] |
| Reaction Conditions | Reflux in ethanol.[3] | Room temperature or mild heating in methanol with a base.[1] |
| Typical Yield | 50-70%[3][4] | Generally comparable, can be higher due to the use of a fresh reactive intermediate. |
| Purity of Crude Product | Can be variable depending on the purity of the starting indoline. | Often higher due to the controlled generation of the reactive species. |
A Self-Validating System for Synthesis Confirmation
Successful synthesis is not merely about obtaining a product; it is about confirming its identity and purity with a suite of analytical techniques. Each technique provides a piece of the puzzle, and together they form a self-validating system.
Spectroscopic Validation
-
¹H and ¹³C NMR Spectroscopy: This is the cornerstone of structural elucidation. For a typical 1,3,3-trimethylspiro[indoline-2,3'-[3H]naphtho[2,1-b][2][6]oxazine], characteristic signals include the gem-dimethyl protons on the indoline ring appearing as two singlets, and the N-methyl protons as another singlet. The spiro carbon will appear as a unique quaternary carbon signal in the ¹³C NMR spectrum. The absence of starting material signals is a key indicator of reaction completion and purity.[4][8]
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight of the synthesized spirooxazine.[9] The molecular ion peak [M]+ should correspond to the calculated molecular weight of the target compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups. The disappearance of the N-H stretch from a secondary indoline precursor (if used) and the C=N stretch of the starting materials, along with the appearance of characteristic C-O-C and aromatic C=C stretching vibrations in the product, support the successful formation of the spirooxazine.[4]
Functional Validation: Proving Photochromism
The defining characteristic of spirooxazines is their photochromism.[4] This is validated using UV-Vis spectroscopy.
Experimental Protocol for Photochromism Validation:
-
Sample Preparation: Prepare a dilute solution of the purified spirooxazine in a suitable solvent (e.g., dichloromethane, ethanol) with a concentration around 1 x 10⁻⁵ mol/L.[4]
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution. The colorless, closed form of the spirooxazine will typically show strong absorption in the UV region.[10]
-
UV Irradiation: Irradiate the solution with a UV lamp (e.g., 365 nm).[4]
-
Post-Irradiation Spectrum: Immediately record the UV-Vis spectrum again. A new, strong absorption band should appear in the visible region (typically 550-650 nm), corresponding to the formation of the colored, open-ring merocyanine form.[4][11] The solution will exhibit a visible color change, often to blue or purple.
-
Reversibility Check: The color change should be reversible. This can be confirmed by either waiting for thermal relaxation back to the closed form in the dark or by irradiating the solution with visible light.[4]
| Analytical Technique | Expected Outcome for Successful Synthesis |
| ¹H NMR | Appearance of characteristic signals for the spirooxazine structure, disappearance of reactant signals.[4] |
| ¹³C NMR | Presence of the correct number of carbon signals, including the key spiro carbon signal.[4] |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight.[9] |
| FT-IR | Disappearance of starting material functional group bands and appearance of product-specific bands.[4] |
| UV-Vis Spectroscopy | Reversible appearance of a strong absorption band in the visible region upon UV irradiation.[4][11] |
Troubleshooting Common Issues
-
Low Yield: This can be due to the degradation of the indoline precursor. Using freshly prepared or purified 1,3,3-trimethyl-2-methyleneindoline or employing Protocol B is recommended. Incomplete reaction, as monitored by TLC, may require longer reaction times or a slight increase in temperature.
-
Impure Product: The primary impurity is often unreacted starting material. Careful purification by column chromatography is crucial. Ensure the complete removal of the base (if used in Protocol B) during workup.
-
No Photochromic Activity: If the spectroscopic data confirms the formation of the spirooxazine but no photochromism is observed, consider the solvent environment. The photochromic behavior of spirooxazines can be solvent-dependent.[4] Also, ensure the purity of the compound, as impurities can quench the photochromic effect.
Conclusion
The successful synthesis and validation of spirooxazines from indoline precursors are readily achievable through systematic and well-understood methodologies. By carefully selecting the synthetic protocol based on the stability of the available precursors and employing a comprehensive suite of analytical techniques for validation, researchers can confidently produce high-purity photochromic compounds for a wide array of applications. This guide provides the foundational knowledge and practical insights to navigate the synthesis and characterization of these fascinating molecules with scientific rigor.
References
-
Lin, J., Chai, W., Yang, Y., He, J., & Shu, K. (2010). 2′-Ethoxy-1,3,3-trimethylspiro[indoline-2,3′-3H-naphtho[2,1-b][2][6]oxazine]. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1674. [Link]
-
Yang, X. L., Yang, B. J., Liu, Y. Y., & Zhu, H. J. (2013). Synthesis, Characterization and Photochromic Properties of Novel Spirooxazines. Asian Journal of Chemistry, 25(1), 135–139. [Link]
-
Kortekaas, L., & Browne, W. R. (2019). Photoswitchable Photochromic Chelating Spironaphthoxazines: Synthesis, Photophysical Properties, Quantum-Chemical Calculations, and Complexation Ability. Molecules, 24(21), 3894. [Link]
-
Lokshin, V., Samat, A., & Metelitsa, A. (2002). Spirooxazines: Synthesis, Structure, Spectral and Photochromic Properties. Russian Chemical Reviews, 71(11), 893–916. [Link]
-
Lukin, O. (2018). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Colorants, 2(1), 1. [Link]
-
Nguyen, T. T. H., Nguyen, D. K., & Le, T. T. H. (2020). Synthesis and characterization of the photoswitchable poly(methyl methacrylate-co-methacrylate-spirooxazine). Polímeros, 30(3). [Link]
-
Saeed, A., Shaheen, U., & Flörke, U. (2015). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 12), 1121–1127. [Link]
-
PrepChem. (n.d.). Synthesis of 1,3,3-trimethyl-5'-hydroxymethylspiro [indoline-2,3'-[3H]-naphthooxazine]. Retrieved February 6, 2026, from [Link]
-
Wang, H., Zhang, Y., & Zhang, Q. (2018). Synthesis of spirooxazine compounds. ResearchGate. [Link]
-
O'Connor, C., O'Connor, A., & O'Reilly, F. (n.d.). Spirooxazine derivatives paper_rob edit_. DORAS | DCU Research Repository. Retrieved February 6, 2026, from [Link]
-
Lokshin, V., Samat, A., & Metelitsa, A. (2002). Spirooxazines: synthesis, structure, spectral and photochromic properties. Russian Chemical Reviews, 71(11), 893. [Link]
-
Al-Mokaram, A. M. (2025). Synthesis of spiroquinoline-indoline-dione (Spirooxindole) derivatives... ResearchGate. [Link]
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Zhang, J., & Tian, H. (2018). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials. Molecules, 23(9), 2236. [Link]
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Gualdrón-Reyes, A. F., et al. (2020). Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. Journal of Materials Chemistry C, 8(1), 185-195. [Link]
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Kell, T., et al. (2012). A Structural Analysis of Spiropyran and Spirooxazine Compounds and Their Polymorphs. Crystals, 2(4), 1436-1451. [Link]
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Stanchev, S., et al. (2005). Synthesis of functionalised indoline spiropyrans by condensation of indolo[2,1-b][1][6]benzoxazines with ortho-hydroxy-substituted aromatic aldehydes. Journal of Chemical Research, 2005(9), 581-583. [Link]
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Mabry, J. C., et al. (2016). Comparative Evaluation of Substituent Effect on the Photochromic Properties of Spiropyrans and Spirooxazines. The Journal of Organic Chemistry, 81(17), 7447-7455. [Link]
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Huber, B., et al. (2018). Photochromic Spiropyran- and Spirooxazine-Homopolymers in Mesoporous Thin Films by Surface Initiated ROMP. Polymer Chemistry, 9(36), 4585-4593. [Link]
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Schyrr, B., et al. (1997). Photochromism of Spirooxazine-Doped Gels. The Journal of Physical Chemistry B, 101(1), 239-244. [Link]
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A Senior Application Scientist's Guide to the Comparative Kinetics of Indoline Ring Closure Reactions
Introduction: The Indoline Motif and the Imperative of Kinetic Understanding
The indoline scaffold is a privileged structural motif, forming the core of a multitude of natural products, pharmaceuticals, and agrochemicals. Its prevalence underscores the critical importance of efficient and well-understood synthetic methodologies for its construction. For researchers in drug discovery and process development, the rate at which these intricate ring systems can be forged is not merely an academic curiosity; it is a crucial parameter that dictates the feasibility, scalability, and economic viability of a synthetic route.
This guide provides a comparative analysis of the kinetics of various indoline ring closure reactions. Moving beyond a simple catalog of methods, we delve into the causality behind experimental choices, offering insights into how catalyst selection, substrate electronics, and reaction conditions collectively govern the rate of these transformations. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers to make informed decisions in the design and optimization of indoline synthesis.
Pillars of Investigation: Unraveling the Kinetics of Indoline Formation
Our comparative analysis will be structured around the following key methodologies for indoline ring closure:
-
Palladium-Catalyzed Intramolecular C-H Amination: A modern and powerful approach for the direct formation of the indoline ring.
-
Gold-Catalyzed Intramolecular Hydroamination: Leveraging the unique π-philicity of gold catalysts to facilitate ring closure.
-
Photocatalytic Cyclization: A rapidly emerging field utilizing light energy to drive indoline formation under mild conditions.
-
Classical Approaches (Fischer Indole Synthesis): A time-tested method that can be adapted for indoline synthesis, providing a valuable baseline for comparison.
For each methodology, we will explore the underlying reaction mechanism, the factors that influence the reaction kinetics, and present available quantitative data to facilitate a comparative understanding.
Palladium-Catalyzed Intramolecular C-H Amination: A Kinetic Perspective
Palladium-catalyzed intramolecular C-H amination has emerged as a highly effective strategy for the synthesis of indolines, often proceeding with high efficiency and functional group tolerance.[1] The kinetics of these reactions are intricately linked to the nature of the palladium catalyst, the directing group employed, and the electronic properties of the substrate.
Mechanism and Rate-Determining Step
The generally accepted mechanism for palladium-catalyzed C(sp²)-H amination to form indolines involves a Pd(II)/Pd(IV) catalytic cycle.[2] A key step in this process is the C-H activation/palladation, which is often the rate-determining step.[2] This is supported by kinetic isotope effect (KIE) studies, where a significant KIE is observed when a C-H bond is replaced with a C-D bond, indicating that the cleavage of this bond is involved in the slowest step of the reaction.[2]
The catalytic cycle can be visualized as follows:
Fig. 2: Simplified catalytic cycle for Au-catalyzed hydroamination.
Kinetic Considerations
The rate of gold-catalyzed hydroamination is influenced by several factors:
-
Ligand Effects: The nature of the ligand on the gold catalyst can significantly modulate its reactivity. More electron-donating ligands can accelerate the protodeauration step, which can be rate-limiting in some cases. * Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.
-
Substituent Effects: The electronic properties of the substituents on both the aniline and alkyne moieties can impact the nucleophilicity of the amine and the electrophilicity of the alkyne, respectively.
Kinetic studies on the gold-catalyzed hydroamination of allenes have shown a second-order rate law, being first order in both the allene and the gold catalyst. [3]Analysis of the temperature dependence of the reaction rate allows for the determination of activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation. [3]
| Parameter | Significance in Gold-Catalyzed Hydroamination |
|---|---|
| Rate Law | Often second-order: rate = k[substrate][catalyst] |
| Activation Enthalpy (ΔH‡) | Provides information on the energy barrier of the reaction. |
| Activation Entropy (ΔS‡) | Offers insights into the degree of order in the transition state. |
Table 2: Key Kinetic Parameters in Gold-Catalyzed Hydroamination.
Photocatalytic Indoline Synthesis: Harnessing Light for Ring Closure
Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using light as a renewable energy source. The synthesis of indolines via photocatalytic cyclization reactions is an area of active research.
General Principles and Kinetic Metrics
In a typical photocatalytic cycle, a photocatalyst absorbs light to reach an excited state, which can then engage in single-electron transfer (SET) or energy transfer with the substrate to initiate the desired transformation. The kinetics of photocatalytic reactions are often evaluated by determining the quantum yield (Φ), which is the ratio of the number of molecules of product formed to the number of photons absorbed. [4]A quantum yield greater than 1 suggests a chain reaction mechanism. [4] Reaction progress kinetic analysis (RPKA) is a valuable tool for studying photocatalytic reactions, allowing for the determination of reaction rates and quantum yields throughout the course of the reaction. [4]
Fig. 3: General workflow for photocatalytic indoline synthesis.
Case Study: Photocatalytic Dehydrogenation of Indolines to Indoles
While not a ring-closure reaction, the photocatalytic dehydrogenation of indolines to indoles provides valuable kinetic insights into related processes. A study on the synthesis of elbasvir involved a photocatalytic indoline dehydrogenation where the quantum yield was found to be approximately 2 at the beginning of the reaction, indicating a radical chain process. [4]
Classical Approaches: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry and can be adapted for the synthesis of indolines through subsequent reduction of the initially formed indole. [5]While often perceived as a "classical" method, understanding its kinetics provides a valuable benchmark for modern catalytic techniques.
Mechanism and Kinetic Studies
The Fischer indole synthesis involves the acid-catalyzed rearrangement of an arylhydrazone. [5]Kinetic investigations of the Fischer indole synthesis have been reported, providing insights into the rate-determining step and the influence of acid catalysis. [3]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular C-H Amination
[1]
-
To an oven-dried vial equipped with a magnetic stir bar, add the picolinamide-protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and oxidant (e.g., PhI(OAc)₂, 1.2 equiv).
-
Evacuate and backfill the vial with argon (3 cycles).
-
Add the appropriate solvent (e.g., toluene) via syringe.
-
Place the vial in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir for the specified time.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Kinetic Monitoring of Indoline Synthesis by NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve the starting material and an internal standard of known concentration in a deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum before initiating the reaction to establish the initial concentrations.
-
Reaction Initiation: Add the catalyst or reagent required to start the reaction and immediately begin acquiring spectra at regular intervals.
-
Data Acquisition: Set up a series of 1D ¹H NMR experiments with a defined delay between each acquisition. The number of scans for each experiment should be minimized to ensure a good "snapshot" of the reaction at each time point. [8]5. Data Analysis: Integrate the signals corresponding to the starting material and the indoline product relative to the internal standard in each spectrum.
-
Kinetic Plot: Plot the concentration of the starting material or product as a function of time to determine the reaction rate.
Fig. 4: Workflow for kinetic monitoring by NMR spectroscopy.
Protocol 3: In-Situ IR Spectroscopy for Kinetic Analysis
[9]
-
Setup: Equip the reaction vessel with an in-situ IR probe (e.g., ReactIR).
-
Background Spectrum: Collect a background spectrum of the solvent and any reagents present before the addition of the limiting reactant.
-
Reaction Initiation: Add the final reagent to initiate the reaction and begin data collection.
-
Data Collection: Continuously collect IR spectra at regular intervals throughout the reaction.
-
Data Analysis: Monitor the change in absorbance of characteristic vibrational bands corresponding to the starting material and the indoline product.
-
Kinetic Profile: Generate a kinetic profile by plotting the absorbance (or concentration, if calibrated) of a key species as a function of time.
Comparative Summary and Future Outlook
The synthesis of indolines is a dynamic field of research, with modern catalytic methods offering significant advantages in terms of efficiency and mildness over classical approaches. From a kinetic standpoint, palladium- and gold-catalyzed reactions provide rapid access to the indoline core, with their rates being tunable through the judicious choice of ligands, additives, and reaction conditions. Photocatalytic methods, while still emerging, hold immense promise for conducting these transformations under exceptionally mild and sustainable conditions.
A direct, quantitative comparison of the kinetics of all available methods is hampered by the disparate reaction conditions reported in the literature. However, the principles and experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative kinetic analyses. By understanding the mechanistic underpinnings and the factors that govern the reaction rates, scientists and drug development professionals can more effectively navigate the vast landscape of synthetic methodologies to identify the optimal route for their specific target indoline.
Future research will undoubtedly focus on the development of even more active and selective catalysts, as well as a deeper quantitative understanding of the kinetics of these complex transformations. The application of high-throughput experimentation and computational modeling will be instrumental in accelerating the discovery and optimization of the next generation of indoline syntheses.
References
- [Link to a relevant review on Palladium-Catalyzed C-H Amin
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. (2021). [Source not further specified].
-
Hammett equation. In Wikipedia. Retrieved from [Link]
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Synthesis of indolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- In situ infrared spectroelectrochemistry: Principles and applications. (2020). [Source not further specified].
- A Comparative Guide to the Synthesis of Indoles: Classical Routes Versus Modern Innov
- Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactivated C(sp3)–H Bonds. (2019). Organic Letters.
- Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010). [Source not further specified].
- Simple and Mild Synthesis of Indoles via Hydroamination Reaction Catalysed by NHC-Gold Complexes: Looking for Optimized Conditions. (2016). Synlett.
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Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
- Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. (2015). Chemical Science.
- Kinetics and Mechanisms of the Gold-Catalyzed Hydroamination of Axially Chiral 1-Aryl-1,2-butadienes with Aniline. (2022). [Source not further specified].
- A Study of three different kinetic approaches for Fischer-Tropsch synthesis over Co/SiO2. (2015). [Source not further specified].
- DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. (2025). [Source not further specified].
- Monooxygenase Activity of Indoleamine 2,3-Dioxygenase. (2026).
- The combined effects of reactant kinetics and enzyme stability explain the temperature dependence of metabolic rates. (2017). [Source not further specified].
- On-line NMR reaction monitoring. (n.d.). Magritek.
- Synthesis of Indolines by Palladium-Catalyzed Intermolecular Amination of Unactiv
- Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. (n.d.). SciSpace.
- The Role of In Situ/Operando IR Spectroscopy in Unraveling Adsorbate-Induced Structural Changes in Heterogeneous Catalysis. (n.d.). [Source not further specified].
- Palladium‐Catalyzed Indole Ring Synthesis. (n.d.). [Source not further specified].
- Indole synthesis: a review and proposed classification. (n.d.). [Source not further specified].
- Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. (2014).
- Kinetics / reaction monitoring. (n.d.). IMSERC.
- Identification of the Kinetic Parameters of Thermal Micro-Organisms Inactiv
- New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.
- On the analysis of substituent effects. Part 1. Hammett and related plots. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- ReactIR In Situ Spectroscopy. (n.d.). Mettler Toledo.
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Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. (2012). Organic Chemistry Portal. Retrieved from [Link]
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. (2000). Journal of the American Chemical Society.
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- Modified Arrhenius Equation in Materials Science, Chemistry and Biology. (2025). [Source not further specified].
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- electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. (2002). [Source not further specified].
- Palladium-catalyzed ring-expansion reaction of indoles with alkynes. (2010). SciSpace.
- Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Liter
- Photocatalytic Tandem Protocol for the Synthesis of Bis(indolyl)
- Comparison of reaction barriers in energy and free energy for enzyme c
- The Status of Pyrolysis Kinetics Studies by Thermal Analysis: Quality Is Not as Good as It Should and Can Readily Be. (n.d.). MDPI.
- Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)
- NMR reaction monitoring in flow synthesis. (2017). [Source not further specified].
- A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. (1998). Organic Chemistry Portal.
- Quantitative Measurement of Substituent Effects on Chemical Reactivity. (2020). MSU Denver Sites.
- Quantum yield enhancement in the photocatalytic HCOOH decomposition to H2 under periodic illumination. (n.d.).
- Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. (n.d.). [Source not further specified].
- Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights. (2023). Padua Research Archive.
- Kinetics and Mechanism of the Gold-Catalyzed Hydroamination of 1,1-Dimethylallene with N-Methylaniline. (2021). PubMed.
- Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online.
- Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
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Safety Operating Guide
3-Dimethyl-2-phenylindoline proper disposal procedures
Operational Disposal Guide: 3,3-Dimethyl-2-phenylindoline & Derivatives
Executive Summary: Immediate Action Plan
Status: Hazardous Chemical Waste (Non-Acute). Primary Hazard: Skin/Eye Irritant (H315/H319), Aquatic Toxicity. Critical Incompatibility: DO NOT mix with strong oxidizers (Nitric Acid, Peroxides) or strong acids. Violent exothermic reaction may occur. Disposal Method: High-temperature incineration via approved hazardous waste contractor.
Chemical Profile & Hazard Identification
Note: The nomenclature "this compound" often refers to 3,this compound (CAS: 1914-02-9 or similar derivatives like Phenyl Fischer Base).[1] This guide applies to the class of substituted phenylindolines.
Chemical Characteristics Table
| Feature | Specification | Operational Implication |
| Class | Heterocyclic Organic Amine | Basic properties; segregates with organic bases/neutrals.[1] |
| Physical State | Viscous Liquid or Low-melting Solid | May require scraping/rinsing for full removal.[1] |
| Flash Point | >110°C (Typical) | Combustible but not Flammable (Class IIIB).[1] |
| Reactivity | Electron-rich aromatic ring | High Risk with nitrating agents or oxidizers.[1] |
| Toxicity | Irritant (Skin/Eye/Respiratory) | PPE (Nitrile gloves, goggles) is mandatory.[1] |
Pre-Disposal Treatment: The Self-Validating System
To ensure safety, the disposal process must be a self-validating system . This means the protocol itself prevents errors before they propagate.
The "Segregation Check" Protocol: Before adding this waste to any carboy, you must validate the container's current contents.
-
Acidity Check: If the waste stream pH is < 4, STOP . Indolines can polymerize or react exothermically in highly acidic environments.
-
Oxidizer Check: Verify the absence of nitric acid or peroxides.
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound/Spill Cleanup)
-
Containment: Collect solid material using a spark-proof scoop.
-
Packaging: Transfer to a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label immediately.
-
Sealing: Screw the cap tight and tape the seal to prevent loosening during transit.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Ethyl Acetate) is compatible with the waste container.
-
Transfer: Pour into a "Halogenated" or "Non-Halogenated" organic solvent carboy depending on the co-solvent.
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone).
-
Rule of Thumb: Add the rinseate to the same waste container.
-
-
Venting: Use a vented cap if the solution was recently heated or if there is any risk of off-gassing.
Scenario C: Empty Containers (The "RCRA Empty" Rule)
To dispose of the original bottle as non-hazardous trash, it must be "RCRA Empty" (40 CFR 261.7):
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).
-
Deface Labels: completely cross out or remove the original label.
-
Dry: Allow the solvent to evaporate in a fume hood.
-
Disposal: Place the dry, uncapped bottle in the glass recycling or trash, strictly following local facility rules.
Visualized Disposal Decision Tree
Figure 1: Decision matrix for segregating and packaging phenylindoline waste streams.
Regulatory Framework & Compliance
US EPA (RCRA) Classification:
-
Listing: Not specifically P-listed or U-listed.
-
Characteristic: If mixed with flammable solvents, it carries the D001 (Ignitable) code. If pure, it is generally classified as Non-Regulated by federal standards unless it exhibits toxicity (D004-D043), but Best Management Practice (BMP) dictates treating it as hazardous due to aquatic toxicity.
-
Shipping (DOT):
European CLP/REACH:
-
Signal Word: Warning.
-
Waste Code (EWC): 07 01 04* (other organic solvents, washing liquids and mother liquors).
References
-
SynQuest Laboratories. (2024).[6] Safety Data Sheet: 3,3-Dimethylindoline.[2] Retrieved from 2[1]
-
Santa Cruz Biotechnology. (2024). 3,3-Dimethyl-2-methylene-1-phenylindoline Product Data. Retrieved from 7[1]
-
US Environmental Protection Agency. (2024). RCRA Orientation Manual: Container Management. Retrieved from [1]
-
PubChem. (2024). Compound Summary: Indoline Derivatives.[8] National Library of Medicine. Retrieved from [1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
